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  • Product: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate
  • CAS: 1881289-41-3

Core Science & Biosynthesis

Foundational

A Technical Guide to Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Executive Summary: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is a key chemical intermediate possessing a unique combination of functional groups essential for modern synthetic chemistry and drug discovery....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is a key chemical intermediate possessing a unique combination of functional groups essential for modern synthetic chemistry and drug discovery. The presence of a Boc-protected secondary amine, a reducible nitro group, and a strategically placed fluorine atom makes it a versatile scaffold for building complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, a detailed, field-proven synthesis protocol with mechanistic insights, comprehensive analytical characterization data, and a discussion of its primary applications for researchers and professionals in pharmaceutical and chemical development.

Introduction to a Versatile Synthetic Building Block

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutic agents. Organic carbamates, particularly those bearing the tert-butyloxycarbonyl (Boc) protecting group, are foundational elements in this process.[1] The Boc group offers robust stability under a wide range of reaction conditions while allowing for facile deprotection under mild acidic treatment, providing a reliable method for managing reactive amine functionalities.

Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, the subject of this guide, is a prime example of a multi-functional scaffold. Its structure is distinguished by three key features:

  • The N-methyl-N-Boc Moiety: Protects the secondary amine, preventing unwanted side reactions and allowing for controlled, sequential chemical transformations.

  • The 4-Nitro Group: Serves as a synthetic handle, readily reducible to a primary aromatic amine. This aniline derivative is a gateway to a vast array of subsequent reactions, including amide bond formations, sulfonylation, and diazotization.

  • The 3-Fluoro Substituent: The inclusion of fluorine is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity and pKa, enhance metabolic stability by blocking sites of oxidation, and improve target binding affinity.

This guide serves as a comprehensive technical resource, detailing the synthesis, analytical validation, and strategic utility of this important chemical intermediate.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. The structural and physical properties of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate are summarized below.

Chemical Structure

Caption: Chemical structure of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate.

Properties and Identifiers
PropertyValueSource
CAS Number 1881289-41-3[2]
Molecular Formula C₁₂H₁₅FN₂O₄Inferred
Molecular Weight 286.26 g/mol Inferred
Appearance Pale-yellow to yellow-brown solid
Purity Typically ≥97%
Storage Sealed in dry, room temperature[3]
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Insoluble in water.General Knowledge

Synthesis Protocol and Mechanistic Rationale

The synthesis of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is most effectively achieved via a two-step process starting from the commercially available 3-fluoro-4-nitroaniline. This pathway ensures high yields and purity by first installing the methyl group onto the aniline nitrogen, followed by the introduction of the Boc protecting group.

G start Start: 3-fluoro-4-nitroaniline step1 Step 1: N-Methylation Reagents: NaH, MeI Solvent: Anhydrous THF start->step1 intermediate Intermediate: N-methyl-3-fluoro-4-nitroaniline step1->intermediate step2 Step 2: Boc Protection Reagents: (Boc)₂O, DMAP Solvent: Dichloromethane (DCM) intermediate->step2 purification Purification: Silica Gel Column Chromatography step2->purification product Final Product: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate purification->product

Caption: Two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Materials:

  • 3-fluoro-4-nitroaniline

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: N-methylation of 3-fluoro-4-nitroaniline

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 3-fluoro-4-nitroaniline (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq, 60% dispersion) portion-wise over 15 minutes.

    • Expertise Note: NaH is a strong, non-nucleophilic base, ideal for deprotonating the aniline nitrogen to form the highly reactive sodium amide anion. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-methyl-3-fluoro-4-nitroaniline. The crude product is often of sufficient purity for the next step.

Step 2: Boc-protection of N-methyl-3-fluoro-4-nitroaniline

  • Setup: In a separate flask, dissolve the crude intermediate from Step 1 (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

    • Expertise Note: (Boc)₂O is the standard reagent for Boc protection. DMAP serves as a nucleophilic catalyst, accelerating the reaction by forming a more reactive intermediate with (Boc)₂O.[4]

  • Reaction: Stir the mixture at room temperature overnight (12-16 hours). Monitor for completion by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent. Combine the pure fractions and remove the solvent in vacuo to yield the final product as a yellow solid.

Analytical Characterization for Structural Verification

Confirming the identity and purity of the synthesized compound is critical. The following spectroscopic methods provide a self-validating system for structural confirmation.

TechniqueExpected Characteristics
¹H NMR δ ~8.1 ppm (dd): Aromatic proton ortho to the nitro group. δ ~7.4-7.6 ppm (m): Two aromatic protons. δ ~3.3 ppm (s): Singlet for the 3 protons of the N-methyl group. δ ~1.5 ppm (s): Singlet for the 9 protons of the tert-butyl group.
¹³C NMR δ ~155 ppm: Carbonyl carbon of the carbamate. δ ~150-160 ppm (d, J≈250 Hz): Carbon bearing the fluorine atom. δ ~120-145 ppm: Aromatic carbons. δ ~82 ppm: Quaternary carbon of the tert-butyl group. δ ~35 ppm: N-methyl carbon. δ ~28 ppm: Methyl carbons of the tert-butyl group.
FT-IR (cm⁻¹) ~2980: C-H stretch (aliphatic). ~1710: C=O stretch (carbamate carbonyl). ~1530 & ~1350: Asymmetric and symmetric N-O stretch (nitro group). ~1250: C-N stretch. ~1160: C-O stretch.
Mass Spec (ESI+) [M+Na]⁺: Expected at m/z 309.09. [M+H]⁺: Expected at m/z 287.11.

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Coupling constants (J) are in Hz. The predicted data is based on analysis of similar structures.[4][5][6]

Applications in Research and Drug Development

The true value of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate lies in its potential for elaboration into more complex molecules. It serves as a linchpin intermediate, enabling access to a diverse range of chemical entities.

Key Synthetic Transformations

The functional groups of the molecule can be selectively manipulated to build molecular complexity.

  • Nitro Group Reduction: The most common and powerful transformation is the reduction of the nitro group to a primary amine using reagents such as H₂/Pd-C, SnCl₂, or iron in acetic acid. This unmasks a nucleophilic site, ready for coupling reactions.

  • Boc Group Deprotection: Treatment with an acid like trifluoroacetic acid (TFA) in DCM cleanly removes the Boc group, revealing the secondary N-methyl amine. This is often done after the nitro group has been transformed.

  • Orthogonal Strategy: The ability to selectively deprotect the amine or reduce the nitro group provides an orthogonal synthetic strategy, allowing for precise, stepwise construction of the target molecule.

G start Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate path1_reagent Reduction (e.g., H₂, Pd/C) start->path1_reagent path2_reagent Acidic Deprotection (e.g., TFA) start->path2_reagent path1_product Intermediate A: 4-Amino-3-fluoroaniline derivative (Boc protected) path1_reagent->path1_product path1_elaboration Amide Coupling, Sulfonylation, etc. path1_product->path1_elaboration path2_product Intermediate B: N-methyl-3-fluoro-4-nitroaniline (Boc removed) path2_reagent->path2_product final_products Diverse Bioactive Compound Libraries path1_elaboration->final_products

Caption: Key synthetic pathways enabled by the title compound.

This strategic utility makes the compound a valuable precursor for synthesizing inhibitors of enzymes like kinases and proteases, where a substituted aniline core is a common pharmacophore.

Safety, Handling, and Storage

As with all laboratory chemicals, Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate must be handled with appropriate care by trained personnel.

  • Hazard Statements: Based on similar compounds, it is expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3]

Conclusion

Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is more than just a chemical; it is a solution for synthetic challenges. Its carefully arranged functional groups provide a pre-packaged, versatile platform for medicinal chemists. The reliable, high-yielding synthesis and the predictable reactivity of its functional groups make it an indispensable tool for accelerating the drug discovery process, enabling the rapid generation of diverse compound libraries for biological screening.

References

  • ECHA. tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate — Chemical Substance Information. Available at: [Link]

  • Hoffman Fine Chemicals. CAS 658700-15-3 | tert-Butyl (3-fluoro-4-nitrophenyl)carbamate. Available at: [Link]

  • PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate | C12H16FNO2 | CID 14710384. Available at: [Link]

  • PubChem. tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate | C12H16FNO3. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • PubChemLite. Tert-butyl n-(3-fluoro-5-nitrophenyl)carbamate (C11H13FN2O4). Available at: [Link]

  • Supporting Information. General procedure for N-Boc protection of amines. Available at: [Link]

  • OpenBU. Preparation and properties of carbamates, nitrocarbamates and their derivatives. Available at: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

  • SpectraBase. Tert-butyl N-(4-nitrophenyl)carbamate. Available at: [Link]

  • MilliporeSigma. tert-Butyl (4-nitrophenyl)carbamate | 18437-63-3. Available at: [Link]

  • Fourneron, J. D., et al. (1991). N-Butyl-N-methyl-4-nitrophenyl carbamate as a specific active site titrator of bile-salt-dependent lipases. European Journal of Biochemistry, 196(2), 295-303. Available at: [Link]

  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of tert-Butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

Executive Summary In modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks dictates the efficiency of downstream synthesis. tert-Butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbama...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks dictates the efficiency of downstream synthesis. tert-Butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (CAS: 1881289-41-3) is a highly versatile, orthogonally protected intermediate. It features a latent primary amine (via the nitro group), a structurally reinforcing fluorine atom, and a secondary N-methylamine protected by a tert-butyloxycarbonyl (Boc) group. This specific functional group topology makes it an invaluable precursor for synthesizing complex kinase inhibitors, PARP inhibitors, and targeted covalent therapeutics.

This whitepaper provides an in-depth analysis of its exact mass characteristics, structural significance, and field-proven synthetic workflows, ensuring that researchers can deploy this intermediate with high analytical confidence.

Physicochemical Profiling & Exact Mass Determination

In high-resolution mass spectrometry (HRMS), distinguishing between molecular weight (the abundance-weighted average mass of all isotopes) and exact mass (the calculated mass of the most abundant monoisotopic peaks) is a critical causality in structural validation [1].

For fluorine-containing compounds, exact mass determination is particularly vital. Fluorine ( 19 F) has a distinct mass defect (18.9984 Da) compared to standard hydrocarbon fragments. When analyzing tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, HRMS relies on this exact mass to differentiate the target molecule from isobaric interferences in complex biological or synthetic matrices.

Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Chemical Formula C₁₂H₁₅FN₂O₄Defines the isotopic envelope and degree of unsaturation (Index of Hydrogen Deficiency = 6).
CAS Registry Number 1881289-41-3Unique identifier for procurement and database cross-referencing.
Molecular Weight 270.260 g/mol Used for stoichiometric calculations and bulk reagent weighing.
Exact Mass (Monoisotopic) 270.101586 DaCritical for HRMS calibration; ensures < 2 ppm mass accuracy during LC-MS/MS validation.
[M+H]⁺ Ion (m/z) 271.1094The primary diagnostic peak observed in positive electrospray ionization (ESI+).

Table 1: Summary of quantitative physicochemical properties.

Structural Significance & Orthogonal Reactivity

The architecture of this molecule is designed around the principle of orthogonal reactivity —the ability to selectively modify one functional group without affecting others [2].

  • The 3-Fluoro-4-nitro Aromatic Core: The nitro group serves as a stable, latent aniline. The adjacent fluorine atom is an essential bioisostere; its high electronegativity lowers the pKa of the resulting aniline, modulates lipophilicity, and blocks metabolic oxidation at the ortho position (preventing toxic quinone-imine formation) [3].

  • The Boc-Protected N-Methyl Group: The tert-butyl carbamate (Boc) group masks the secondary amine. If left unprotected, the N-methyl group could undergo unwanted alkylation, oxidation, or participate in deleterious cross-coupling reactions during the reduction of the nitro group.

MSFragmentation Parent [M+H]+ m/z 271.1094 LossIsobutene Loss of Isobutene (-56.0626 Da) Parent->LossIsobutene Frag1 [M+H - C4H8]+ m/z 215.0468 LossIsobutene->Frag1 LossCO2 Loss of CO2 (-43.9898 Da) Frag1->LossCO2 Frag2 [M+H - Boc]+ m/z 171.0570 LossCO2->Frag2

High-resolution mass spectrometry (HRMS) fragmentation pathway via sequential Boc cleavage.

Experimental Workflows: Self-Validating Protocols

To successfully utilize this building block, the sequential deprotection of the nitro and Boc groups must be meticulously controlled. The following protocols are engineered as self-validating systems , meaning the reaction inherently provides visual and analytical cues to confirm success.

Protocol 1: Catalytic Hydrogenation of the Nitro Group

Objective: Selectively reduce the nitro group to an aniline without inducing hydrodefluorination.

Causality of Reagents: Palladium on carbon (Pd/C) under a mild hydrogen balloon atmosphere is chosen over harsher reducing agents (like Raney Nickel at high pressure) to prevent the reductive cleavage of the carbon-fluorine bond (hydrodefluorination), which is a common side reaction in fluorinated aromatics.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol (2.70 g) of tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate in 30 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.27 g, 10 wt%) under a continuous stream of inert argon to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature (20–25 °C) for 4 hours.

  • Self-Validation (Visual & Analytical):

    • Visual Cue: The initial bright yellow solution will transition to a colorless or pale yellow suspension as the chromophoric nitro group is reduced.

    • Analytical Cue: Perform an LC-MS aliquot check. The reaction is complete when the starting material peak (m/z 271.1094) completely disappears, replaced by the aniline product peak at exact mass [M+H]⁺ m/z 241.1352 .

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol and concentrate the filtrate in vacuo to yield tert-butyl N-(4-amino-3-fluorophenyl)-N-methylcarbamate.

Protocol 2: Acidic Boc Deprotection

Objective: Cleave the Boc group to reveal the secondary N-methylamine, yielding the final diamine.

Causality of Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized because it provides a rapid, clean cleavage of the tert-butyl group as gaseous isobutene and carbon dioxide. The resulting TFA salt is highly soluble, preventing premature precipitation [2].

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate aniline (from Protocol 1) in 20 mL of anhydrous DCM and cool to 0 °C in an ice bath.

  • Acid Addition: Dropwise, add 10 mL of Trifluoroacetic acid (TFA). Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validation (Visual & Analytical):

    • Visual Cue: Vigorous effervescence (bubbling) will occur. This is the evolution of CO₂ and isobutene gas. The cessation of bubbling indicates the reaction is nearing completion.

    • Analytical Cue: LC-MS will show the disappearance of m/z 241.1352 and the emergence of the fully deprotected diamine at exact mass [M+H]⁺ m/z 141.0828 .

  • Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate to isolate the free base: 4-amino-3-fluoro-N-methylaniline .

SyntheticWorkflow Start tert-Butyl N-(3-fluoro-4-nitrophenyl) -N-methylcarbamate (CAS: 1881289-41-3) NitroRed Catalytic Hydrogenation (10% Pd/C, H2, MeOH) Start->NitroRed Step 1: Nitro Reduction Aniline tert-Butyl N-(4-amino-3-fluorophenyl) -N-methylcarbamate Intermediate NitroRed->Aniline >95% Yield BocDeprot Acidic Cleavage (TFA / DCM, 0°C to RT) Aniline->BocDeprot Step 2: Boc Deprotection FinalAmine 4-Amino-3-fluoro-N-methylaniline Target Diamine BocDeprot->FinalAmine Quantitative Yield

Synthetic workflow detailing the orthogonal deprotection of the nitro and Boc groups.

References

  • Title: Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Source: National Center for Biotechnology Information (NCBI) - PMC. URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition. Source: Wiley Publishing. URL: [Link]

  • Title: High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Source: Chromatography Online. URL: [Link]

Foundational

A Technical Guide to the ¹H and ¹⁹F NMR Spectral Features of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate. Designed for resea...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical framework, predicted spectral data, and a robust experimental protocol to aid in the characterization of this and structurally related molecules.

Introduction

Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is a multifaceted organic compound, the structural complexity of which necessitates precise analytical characterization. As a derivative of a fluoronitroaniline, it incorporates several key functional groups: a tert-butoxycarbonyl (Boc) protecting group, a methylamino moiety, and a substituted aromatic ring bearing both a fluorine and a nitro group. These features make it a potentially valuable intermediate in the synthesis of novel pharmaceutical agents and other fine chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules.[1] This guide provides a detailed predictive analysis of the ¹H and ¹⁹F NMR spectra, grounded in fundamental principles and supported by data from analogous structures, to serve as a reliable reference for researchers.

Theoretical Framework for Spectral Interpretation

The chemical shifts observed in both ¹H and ¹⁹F NMR are exquisitely sensitive to the local electronic environment of the nuclei.[2] In Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, the interplay of inductive and resonance effects from the various substituents governs the spectral appearance.

¹H NMR Spectroscopy

The proton chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group, deshielding the aromatic protons, while the fluorine atom exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. The N-Boc-N-methyl group, being an amide-like functionality, also influences the electronic distribution within the phenyl ring.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly powerful due to its high sensitivity and the wide range of chemical shifts, which are highly dependent on the electronic environment.[3] The chemical shift of the fluorine atom in the target molecule is primarily dictated by the electronic effects of the para-nitro group and the ortho-N-Boc-N-methyl group.[4] The strong electron-withdrawing nature of the nitro group is expected to cause a downfield shift (less shielded) of the fluorine resonance. Solvent effects can also significantly impact ¹⁹F chemical shifts and should be considered during experimental design.[5][6]

Predicted ¹H and ¹⁹F NMR Spectra

In the absence of direct experimental data for Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, a predictive analysis based on established increments and data from structurally related compounds provides a robust estimation of the expected chemical shifts and coupling constants. The following predictions are for a standard deuterated solvent such as CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS) for ¹H NMR and CFCl₃ for ¹⁹F NMR.[7][8]

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts and Coupling Constants

GroupSignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons H-2~ 7.8 - 8.0dJ(H-F) ≈ 2-3
H-5~ 7.4 - 7.6ddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-5
H-6~ 7.2 - 7.4tJ(H-H) ≈ 8-9
N-Methyl -CH₃~ 3.2 - 3.4s-
Tert-butyl -C(CH₃)₃~ 1.5s-
Fluorine ¹⁹F~ -110 to -120m-

Note: These are predicted values and may vary based on solvent, concentration, and temperature.

The predicted values are derived from the analysis of similar structures. For instance, the aromatic protons of 4-fluoro-3-nitroaniline show distinct signals that are influenced by the fluorine and nitro groups.[9][10] The chemical shifts of the N-Boc and N-methyl protons are estimated based on typical values for these groups in related carbamate compounds.[11][12]

Visualizing the Predicted Chemical Environment

The following diagram illustrates the molecular structure of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate with annotations for the predicted ¹H and ¹⁹F chemical shifts.

Caption: Molecular structure with predicted ¹H and ¹⁹F NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra, a standardized and self-validating protocol is essential.

Sample Preparation
  • Weighing the Sample : Accurately weigh approximately 5-10 mg of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate.

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. Other solvents like acetone-d₆ or DMSO-d₆ can also be used.[13]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (0 ppm). For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the instrument can be calibrated to a known secondary standard.

  • Transfer to NMR Tube : Filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Program zg30 or similarStandard 30-degree pulse for quantitative measurements.
Number of Scans (NS) 16-64Sufficient for good signal-to-noise for a few mg of sample.
Relaxation Delay (D1) 1-2 secondsAllows for adequate relaxation of protons.
Acquisition Time (AQ) 2-4 secondsEnsures good resolution.
Spectral Width (SW) ~16 ppmCovers the typical range for organic molecules.
Temperature 298 KStandard room temperature measurement.

¹⁹F NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Program zgflStandard fluorine pulse program.
Number of Scans (NS) 64-256May require more scans than ¹H for similar concentrations.
Relaxation Delay (D1) 1-2 secondsAdequate for fluorine relaxation in small molecules.
Acquisition Time (AQ) 1-2 secondsSufficient for the expected single fluorine signal.
Spectral Width (SW) ~250 ppmCovers a broad range to ensure the signal is captured.
Decoupling Proton decouplingSimplifies the spectrum by removing ¹H-¹⁹F couplings.
Temperature 298 KStandard room temperature measurement.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for acquiring the NMR data.

G cluster_workflow NMR Data Acquisition Workflow A Sample Weighing (5-10 mg) B Solvent Addition (0.6-0.7 mL CDCl₃) A->B C Internal Standard (TMS) B->C D Dissolution & Filtration C->D E Transfer to NMR Tube D->E F Instrument Setup (Shimming & Locking) E->F G ¹H NMR Acquisition F->G H ¹⁹F NMR Acquisition F->H I Data Processing (FT, Phasing, Baseline Correction) G->I H->I J Spectral Analysis & Interpretation I->J

Sources

Exploratory

Solvation Dynamics and Solubility Profile of tert-Butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate in Polar Aprotic Solvents

Executive Summary tert-Butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as kinase i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as kinase inhibitors and androgen receptor antagonists. Due to its specific substitution pattern—most notably the absence of hydrogen-bond donors and the presence of strongly electron-withdrawing groups—its solvation thermodynamics are uniquely suited to polar aprotic solvents.

This technical guide provides a comprehensive analysis of its solubility profile. As process chemists and formulation scientists, we must move beyond empirical trial-and-error. By deconstructing the structural causality behind solvent selection and implementing self-validating experimental protocols, we can rationally optimize downstream workflows such as Nucleophilic Aromatic Substitution (SNAr) and crystallization.

Structural Thermodynamics & Solvation Causality

To understand why this specific intermediate behaves the way it does in solution, we must analyze the intermolecular forces dictated by its functional groups. The molecule features a benzene ring substituted with an N-methyl-Boc-protected amine, a fluorine atom at the 3-position, and a nitro group at the 4-position.

  • Steric and Dispersive Shielding: The tert-butoxycarbonyl (Boc) group provides significant steric bulk and lipophilicity. This drives strong dispersion interactions ( δD​ ), requiring a solvent with a sufficient hydrocarbon backbone or polarizability to accommodate the bulky tert-butyl moiety.

  • Absence of Hydrogen Bond Donors (HBD): The N-methylation of the carbamate nitrogen is the critical causal factor in its solubility profile. It completely removes the molecule's ability to donate hydrogen bonds. Consequently, the molecule cannot self-associate via hydrogen bonding, effectively reducing its Hansen hydrogen-bonding parameter ( δH​ ) to an acceptor-only profile.

  • Strong Molecular Dipole: The alignment of the highly electronegative fluorine and the strongly electron-withdrawing nitro group creates a substantial molecular dipole. The nitro group and the carbamate carbonyl act as potent hydrogen bond acceptors.

Because the molecule lacks H-bond donors but possesses strong H-bond acceptors, it requires solvents that can stabilize its strong dipole without needing to accept hydrogen bonds. Polar aprotic solvents fulfill this exact thermodynamic requirement, making them the optimal solvation media 1. In fact, the primary synthesis of this molecule—via the deprotonation of tert-butyl (3-fluoro-4-nitrophenyl)carbamate with sodium hydride followed by methylation with iodomethane—is explicitly conducted in N,N-Dimethylformamide (DMF) to leverage these exact solvation dynamics.

Quantitative Solubility Profile in Key Aprotic Solvents

Using Hansen Solubility Parameters (HSP), the total cohesive energy of a solvent or solute is partitioned into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces 2. Polar aprotic solvents perfectly map into the predicted solubility sphere of this intermediate.

Below is a structured summary of the representative solubility profile for tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate at 25 °C.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Est. Solubility (mg/mL)Process Suitability
DMF 36.73.82> 500Optimal for SNAr reactions
DMSO 46.73.96> 500High solubility; difficult removal
NMP 32.24.09> 450Excellent for high-temp steps
Acetonitrile 37.53.92~ 200Ideal for anti-solvent crystallization
Acetone 20.72.88~ 150Suitable for reactor cleaning

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate reliable, scale-up-ready solubility data, kinetic dissolution must be explicitly decoupled from thermodynamic equilibrium. The following protocol utilizes a self-validating loop to ensure data integrity, preventing false positives caused by supersaturation or polymorphic shifts.

Step-by-Step Methodology
  • Isothermal Equilibration: Add an excess amount of tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate to 5.0 mL of the target polar aprotic solvent in a sealed glass vial.

    • Causality: Agitate the suspension at a constant 25 °C (±0.1 °C) for 24 hours, and prepare a parallel sample for 48 hours. Comparing the 24h and 48h concentrations mathematically proves whether true thermodynamic equilibrium has been achieved.

  • Phase Separation: Extract a 1.0 mL aliquot from the suspension and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation alone often leaves sub-micron colloidal particles in the supernatant. Filtration ensures these colloids are removed, preventing them from artificially inflating the UV absorbance readings during quantification.

  • HPLC-UV Quantification: Dilute the filtered supernatant by a factor of 1:100 in the mobile phase prior to injection into the HPLC.

    • Causality: Direct injection of highly concentrated aprotic solvent samples can cause transient precipitation at the column head or detector saturation. Dilution ensures the analyte remains within the linear dynamic range of the UV detector.

  • Solid-State Validation (The Self-Validating Step): Isolate the remaining solid residue from the equilibration vial, dry it gently under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Polar aprotic solvents (especially DMSO and NMP) have a high propensity to form crystalline solvates with nitroaromatic compounds. If the crystal lattice changes during equilibration, the measured solubility corresponds to the new solvate, not the original anhydrous intermediate. XRPD confirms the structural integrity of the solid phase.

SolubilityWorkflow Start Excess Solute + Aprotic Solvent Eq Isothermal Equilibration (24h & 48h) Start->Eq Suspension Sep Phase Separation (0.22 µm Filtration) Eq->Sep Aliquot Quant HPLC-UV Quantification Sep->Quant Supernatant Valid Solid-State Validation (XRPD Analysis) Sep->Valid Solid Phase Model Thermodynamic Equilibrium Verified Quant->Model Concentration Δ < 2% Valid->Model No Polymorph Shift

Figure 1: Self-validating high-throughput isothermal solubility workflow.

Process Chemistry Implications: SNAr and Beyond

The choice of a polar aprotic solvent extends beyond mere dissolution; it actively participates in the transition state kinetics of downstream reactions. The 3-fluoro position of this intermediate is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing pull of the ortho-nitro group 3.

When conducting an SNAr reaction (e.g., displacing the fluorine with an aliphatic amine to build a 1,2-diaminobenzene precursor), polar aprotic solvents like DMF or DMSO are strictly required.

  • Kinetic Causality: These solvents efficiently solvate the cationic counter-ion of the incoming nucleophile (or the base used in the reaction), leaving the anionic or lone-pair-bearing nucleophile "naked" and highly reactive.

  • Process Causality: The exceptional solubility (>500 mg/mL) of tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate in these solvents ensures that the reaction operates under strictly homogeneous conditions. This prevents localized supersaturation, ensures uniform heat transfer, and minimizes the formation of des-fluoro or dimerized impurities that plague heterogeneous SNAr slurries.

References

  • Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto.Google Patents (WO2016168059A1).
  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C (RSC Publishing). Available at:[Link]

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Foundational

A Technical Guide to the Crystallographic Analysis of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate for Drug Development

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist Executive Summary The precise three-dimensional atomic arrangement of an active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. This knowledge governs critical physicochemical properties, including solubility, stability, and bioavailability. This guide presents a comprehensive, field-proven methodology for determining the crystal structure of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, a representative novel small molecule. While a public crystal structure for this specific compound is not available, this document serves as an in-depth technical roadmap for its elucidation, from crystal growth to final structural analysis. We will detail the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources, providing researchers with a robust framework for the structural characterization of novel chemical entities.

Introduction: The Imperative of Atomic-Level Insight in Drug Design

In the landscape of pharmaceutical development, understanding the solid-state properties of a drug candidate is not merely an academic exercise; it is a critical-path activity that directly impacts a program's success. Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional structure of molecules at atomic resolution.[1][2] This technique provides unambiguous determination of a molecule's connectivity, conformational preferences, and absolute stereochemistry.

For a molecule like Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, which contains key pharmacophoric elements such as a nitro-aromatic ring and a carbamate linker, a crystal structure provides invaluable data. It reveals how the molecule arranges itself in the solid state, governed by a network of intermolecular interactions. This crystal packing directly influences polymorphism, solubility, and ultimately, how the drug performs in a formulation. Therefore, obtaining a high-resolution crystal structure is a foundational step in de-risking a drug candidate and enabling rational, structure-based design.[3][4][5]

Part I: The Foundational Step - From Pure Compound to High-Quality Single Crystal

The adage "garbage in, garbage out" is acutely true in crystallography. The entire process hinges on the quality of a single crystal. This section outlines the essential prerequisites and techniques for obtaining diffraction-quality crystals.

Prerequisite: Material Purity

Before attempting crystallization, the subject compound must be of the highest possible purity (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard techniques such as column chromatography followed by High-Performance Liquid Chromatography (HPLC) are recommended for final purification.

The Art and Science of Crystal Growth

Growing single crystals is often the primary bottleneck in a structure determination project.[6] The goal is to guide the molecules to self-assemble slowly and methodically into a well-ordered lattice. This is achieved by creating a state of supersaturation from which the compound gradually precipitates. Several methods are available, with the choice depending on the compound's solubility and thermal stability.[7][8]

Common Crystallization Techniques:

  • Slow Evaporation: The simplest method, where a nearly saturated solution is allowed to evaporate slowly, increasing the concentration to the point of crystallization.[9][10]

  • Slow Cooling: Ideal for compounds with a steep solubility curve, a saturated solution at an elevated temperature is cooled slowly, reducing solubility and inducing crystallization.[7][9]

  • Vapor Diffusion: A highly controlled and versatile method, excellent for milligram quantities. A solution of the compound is allowed to equilibrate with a vapor of an "anti-solvent" (in which the compound is poorly soluble), slowly inducing precipitation.[7][8]

  • Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly diffuse into one another.[8]

Experimental Protocol: Vapor Diffusion for Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

This protocol is designed based on the functional groups of the target molecule (moderate polarity, potential for hydrogen bonding, aromatic stacking).

  • Solvent System Selection (The "Why"): The choice of solvents is critical. We need a "good" solvent that readily dissolves the compound and a "bad" anti-solvent that is miscible with the good solvent but in which the compound is insoluble. For our target, a moderately polar solvent like Acetone or Ethyl Acetate is a good starting point. A non-polar anti-solvent like Hexane or Heptane would be appropriate.

  • Preparation:

    • Place 1-2 mL of the anti-solvent (e.g., Hexane) into a small glass vial (the "reservoir").

    • In a much smaller vial (the "inner vial"), dissolve 2-5 mg of the purified compound in the minimum amount of the good solvent (e.g., Ethyl Acetate) to create a clear, concentrated solution.

  • Assembly: Carefully place the inner vial, uncapped, inside the larger reservoir vial.

  • Incubation: Seal the reservoir vial tightly with a cap. The more volatile anti-solvent (Hexane) will slowly diffuse into the less volatile solvent (Ethyl Acetate) in the inner vial. This gradually lowers the overall solubility of the compound, driving the system toward supersaturation and, ideally, crystal growth.

  • Patience: Store the sealed apparatus in a vibration-free location at a constant temperature. Do not disturb it. Crystals may appear in hours, days, or even weeks. The goal is a small number of well-formed, clear crystals, not a large quantity of precipitate.[10]

Part II: From Crystal to Diffraction Pattern - The SCXRD Experiment

Once a suitable crystal (ideally 0.1-0.3 mm in size) is obtained, it is ready for X-ray analysis.[10][11] A modern single-crystal diffractometer is used to measure the pattern of X-rays scattered by the crystal's electron clouds.

Workflow: Data Collection

The following diagram and protocol outline a self-validating system for high-quality data collection.

G cluster_prep Crystal Preparation cluster_data Data Collection on Diffractometer cluster_process Data Processing A Harvest Crystal from Solution B Mount on Goniometer Head (e.g., MiTeGen loop) A->B C Flash Cool to 100 K (Cryostream) B->C D Center Crystal in X-ray Beam C->D E Determine Unit Cell & Crystal System (Indexing) D->E F Develop Data Collection Strategy (High completeness & redundancy) E->F G Execute Full Data Collection F->G H Integrate Raw Diffraction Images G->H I Apply Corrections (Lorentz, polarization, absorption) H->I J Generate Reflection File (e.g., HKL file) I->J K Final HKL Data J->K Ready for Structure Solution

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.

Protocol: Data Collection and Processing
  • Crystal Mounting: A suitable crystal is carefully selected under a microscope, picked up using a cryo-loop, and immediately flash-cooled in a stream of cold nitrogen gas (typically 100 K).[12] This minimizes thermal motion of the atoms, leading to higher resolution data.

  • Unit Cell Determination: The mounted crystal is centered in the X-ray beam. A series of initial diffraction images are taken to locate reflections. The positions of these reflections are used by indexing software to determine the dimensions of the unit cell (a, b, c, α, β, γ) and the crystal system.

  • Data Collection Strategy: Modern software calculates an optimized strategy to measure a complete and redundant dataset. This ensures that the intensity of every unique reflection is measured multiple times, which is crucial for accurate data and error analysis.

  • Full Data Collection: The instrument then proceeds with the full data collection, rotating the crystal in the beam and collecting thousands of diffraction images.

  • Data Reduction: After collection, the raw images are processed. The software integrates the intensity of each reflection and applies essential corrections (e.g., for absorption of X-rays by the crystal).[12] The output is a single text file (an HKL file) containing a list of Miller indices (h, k, l) for each reflection and its measured intensity and standard uncertainty.[13]

Part III: Decoding the Data - Structure Solution and Refinement

The HKL file contains the "what" (reflection intensities) but not the "where" (atomic positions). Determining the atomic positions requires solving the "phase problem," as the phase information for each reflection is lost during the experiment.[12]

The Cycle of Solution and Refinement

For small molecules, this problem is routinely solved using direct methods. The process is then followed by iterative cycles of least-squares refinement to improve the model until it best fits the experimental data.[12]

G A Input Data: HKL file & Unit Cell B Structure Solution (Direct Methods, e.g., SHELXT) A->B C Initial Atomic Model (Electron Density Map) B->C D Least-Squares Refinement (e.g., SHELXL) C->D E Analyze Model vs. Data (Difference Map & R-factors) D->E F Model Complete & Converged? E->F G Final Structural Model (CIF File) F->G Yes H Improve Model: - Assign atom types - Add H atoms - Model disorder - Anisotropic refinement F->H No H->D

Caption: The iterative cycle of crystallographic structure solution and refinement.

Protocol: Structure Solution and Refinement using SHELX/Olex2
  • Structure Solution: A program like SHELXT is used to solve the phase problem. It uses statistical methods to generate an initial electron density map from which the positions of most non-hydrogen atoms can be identified.[12][13]

  • Initial Refinement: The initial atomic model is imported into a graphical interface like Olex2, which uses a refinement engine like SHELXL.[13] The first refinement cycles are performed isotropically (assuming atoms vibrate spherically).

  • Model Building: The chemist's expertise becomes crucial here. Atoms are correctly assigned (e.g., C, N, O, F). Hydrogen atoms are typically placed in calculated positions.

  • Anisotropic Refinement: In subsequent cycles, non-hydrogen atoms are refined anisotropically, allowing them to be modeled as ellipsoids, which better represents their thermal motion.[14]

  • Convergence: The refinement is considered complete when several criteria are met:

    • The model stops changing significantly with further refinement cycles.

    • The residual values (R-factors), which measure the agreement between the observed and calculated data, are low (typically R1 < 5%).

    • The difference electron density map is flat, with no significant peaks or holes, indicating that all atoms have been accounted for.

Part IV: Data Analysis and Interpretation of the Target Molecule

With a refined model, we can extract a wealth of chemical information. Below is a table of expected crystallographic data for Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, based on published structures of similar phenylcarbamate compounds.[15][16][17][18][19]

Table 1: Expected Crystallographic Data and Refinement Parameters
ParameterExpected Value/RangeSignificance
Crystal Data
Chemical FormulaC₁₂H₁₅FN₂O₄Defines the molecular composition.
Formula Weight270.26 g/mol Molecular mass of the compound.
Crystal SystemMonoclinic or OrthorhombicCommon systems for organic molecules.[15][17]
Space GroupP2₁/c or P-1Common centrosymmetric space groups.
a, b, c (Å)5-15, 10-25, 8-20Unit cell edge lengths.
α, γ (°)90For Monoclinic/Orthorhombic systems.
β (°)90-110Unique angle for Monoclinic system.
Volume (ų)1500 - 2500Volume of the unit cell.
Z4 or 8Number of molecules in the unit cell.
Data Collection
RadiationMo Kα (λ = 0.71073 Å)Standard wavelength for small molecules.[16]
Temperature100 KLow temperature reduces thermal motion.
Refinement
R₁ [I > 2σ(I)]< 0.05Goodness-of-fit for observed reflections.
wR₂ (all data)< 0.15Weighted goodness-of-fit for all data.
Goodness-of-fit (S)~ 1.0Indicates a good model fit.
Δρ (max/min) eÅ⁻³-0.5 to 0.5Residual electron density should be low.
Structural Interpretation
  • Molecular Conformation: The key points to analyze would be the torsion angles around the carbamate core (O=C-N-C) and the dihedral angle between the phenyl ring and the carbamate plane. This conformation is critical for how the molecule presents itself to a biological target.

  • Intramolecular Interactions: Check for any close contacts, such as potential hydrogen bonds between the fluoro substituent and nearby protons, that could lock the molecule into a specific conformation.

  • Intermolecular Interactions & Crystal Packing: This is crucial for understanding solid-state properties. Based on related structures, we would expect to see:

    • N-H···O Hydrogen Bonds: If a related secondary carbamate were studied, N-H···O=C hydrogen bonds would likely form chains or dimers, which are strong structure-directing interactions.[17][19]

    • C-H···O/F/N Interactions: Weaker C-H hydrogen bonds involving the carbonyl oxygen, nitro group oxygens, or the fluorine atom would be prevalent.

    • π-π Stacking: The electron-deficient nitro-phenyl ring could engage in offset stacking interactions with rings of neighboring molecules.

Conclusion

The determination of a single-crystal X-ray structure is an indispensable component of modern drug development. It provides the highest possible resolution view of a molecule, offering definitive proof of its chemical identity and solid-state conformation. The rigorous, step-by-step methodology outlined in this guide—from meticulous crystal growth to careful data collection and iterative refinement—provides a robust framework for obtaining this critical data. For a novel candidate like Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, the resulting structural insights into molecular conformation and crystal packing are essential for guiding formulation, understanding polymorphism, and ultimately, accelerating the journey from a promising compound to a viable therapeutic.[3][20]

References

  • The current role and evolution of X-ray crystallography in drug discovery and development. (2023). Vertex AI Search.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.).
  • The Role of Crystallography in Drug Development. (n.d.). Journal of Analytical & Bioanalytical Techniques.
  • A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, B79(Pt 2), 118–130. [Link]

  • Crystallography Illuminates Drug Targets. (2007). Drug Discovery and Development.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (2024). Acta Crystallographica Section E, E80(Pt 2), 164–172. [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(7), 2445-2466. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Crystal Growth & Design, 22(4), 2636–2649. [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). Chemistry.
  • How to grow crystals for X-ray crystallography. (2024). IUCr.
  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC.
  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (n.d.). Oxford Academic.
  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules. (2021). ACS Central Science, 7(2), 227–237. [Link]

  • 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate. (2012). Acta Crystallographica Section E, E68(Pt 11), o2905. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland, School of Chemistry and Molecular Biosciences.
  • Phenyl N-(1,3-thiazol-2-yl)carbamate. (2011). Acta Crystallographica Section E, E67(Pt 12), o3278. [Link]

  • New Tricks of the Trade for Crystal Structure Refinement. (2017). ACS Central Science, 3(6), 540–544. [Link]

  • Phenyl N-phenylcarbamate. (2009). Acta Crystallographica Section E, E65(Pt 6), o1363. [Link]

  • Crystal structure of phenyl N-(4-nitrophenyl)carbamate. (2015). IUCrData, 1(1), x00003. [Link]

  • User guide to crystal structure refinement with SHELXL. (n.d.).
  • About Single X-ray Diffraction. (n.d.).
  • (PDF) Phenyl N-phenylcarbamate. (2009). ResearchGate. [Link]

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Exploratory

Physiochemical properties of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate for drug design

As a Senior Application Scientist, this guide provides an in-depth analysis of the physiochemical properties of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate , a compound of interest for scaffold-based drug des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the physiochemical properties of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate , a compound of interest for scaffold-based drug design. In the absence of extensive empirical data, this document leverages validated in silico predictive models to forecast its drug-like characteristics. These predictions serve as a foundational dataset for guiding experimental design and resource allocation in early-stage drug discovery.

The core principle of this guide is to bridge predictive chemistry with actionable experimental validation. We will first present the computed physiochemical profile and interpret its implications within the established frameworks of medicinal chemistry, such as Lipinski's Rule of Five. Subsequently, we will provide robust, field-proven protocols for the empirical determination of these critical parameters, ensuring a self-validating workflow from prediction to confirmation.

Part 1: Predicted Physiochemical Profile

The initial step in assessing a new chemical entity is to establish its core physiochemical properties. These parameters are primary determinants of a compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) behavior. The structure of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, represented by the SMILES string CN(C(=O)OC(C)(C)C)C1=C(C=C([O-])C=C1)F, was used to generate the following profile using the SwissADME prediction tool, a widely-used platform in drug discovery for its robust models.[1][2][3]

Table 1: Predicted Physiochemical Properties

PropertyPredicted ValueDrug-Likeness Implication
Molecular Formula C₁₂H₁₅FN₂O₄-
Molecular Weight 270.26 g/mol Excellent. Well below the 500 Dalton limit, favoring good absorption and diffusion.[1][2][3]
LogP (Lipophilicity) 2.65Ideal. A value <5 suggests a good balance between aqueous solubility and lipid membrane permeability.[1][4]
LogS (Aqueous Solubility) -3.81Moderately soluble. This predicted value indicates that while solubility may not be a major obstacle, it requires careful experimental verification.
Hydrogen Bond Donors 0Excellent. The N-methylation removes the sole hydrogen bond donor, which can improve membrane permeability.[1][2][3]
Hydrogen Bond Acceptors 5Excellent. Well within the limit of ≤10, contributing to good bioavailability.[1][2][3]
Topological Polar Surface Area (TPSA) 77.55 ŲVery Good. A TPSA < 90 Ų is often correlated with the ability to penetrate the blood-brain barrier and good cell membrane permeation overall.[5][6][7]
Number of Rotatable Bonds 4Good. A low number of rotatable bonds (<10) is associated with higher oral bioavailability and metabolic stability.

Part 2: Interpretation for Drug Discovery

The predicted data provides a strong rationale for considering this molecule as a viable scaffold or intermediate in drug design.

  • Compliance with Lipinski's Rule of Five : The compound shows zero violations of Lipinski's Rule of Five, a foundational guideline for assessing the druglikeness of a chemical compound for oral administration.[1][2][3][8] This profile—molecular weight < 500 Da, LogP < 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10—is highly indicative of favorable ADME properties.[1][2][3]

  • Lipophilicity (LogP) : The predicted LogP of 2.65 is within the optimal range for many drug targets.[4] It suggests the molecule is lipophilic enough to cross cellular membranes but not so much that it would lead to poor aqueous solubility, high plasma protein binding, or rapid metabolism.[4]

  • Polar Surface Area (TPSA) : TPSA is a critical predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.[5][6] The predicted TPSA of 77.55 Ų is below the 140 Ų threshold generally associated with poor cell membrane permeation and also below the 90 Ų guideline for CNS-active drugs, suggesting this scaffold could be adapted for a variety of biological targets.[5]

The following diagram illustrates the relationship between the molecule's structural features and its predicted drug-like properties.

Figure 1: Structure-Property Relationship Map cluster_0 Structural Features cluster_1 Physiochemical Properties cluster_2 Drug-Like Implications Structure Tert-butyl N-(3-fluoro-4-nitrophenyl) -N-methylcarbamate Aromatic Fluoro-nitrophenyl Ring Carbamate N-methyl Carbamate TertButyl Tert-butyl Group LogP LogP ≈ 2.65 (Lipophilicity) Aromatic->LogP TPSA TPSA ≈ 77.55 Ų (Polarity) Aromatic->TPSA HBA H-Bond Acceptors = 5 Aromatic->HBA Carbamate->TPSA Carbamate->HBA HBD H-Bond Donors = 0 Carbamate->HBD TertButyl->LogP Permeability Good Membrane Permeability LogP->Permeability Solubility Balanced Solubility LogP->Solubility Bioavailability High Predicted Oral Bioavailability LogP->Bioavailability TPSA->Permeability HBA->Bioavailability HBD->Bioavailability MW MW = 270.26 Da (Size) MW->Bioavailability

Figure 1: Structure-Property Relationship Map

Part 3: Recommended Experimental Verification Workflow

While in silico predictions are invaluable for initial screening, they must be validated through empirical testing. The following section outlines a logical workflow and standardized protocols for determining the key physiochemical properties.

The diagram below outlines the sequential experimental process recommended for a thorough physiochemical characterization.

Figure 2: Experimental Verification Workflow start Start: Synthesized Compound solubility Protocol 1: Aqueous Solubility (Thermodynamic) start->solubility lipophilicity Protocol 2: Lipophilicity (LogP) (OECD 107 Shake-Flask) solubility->lipophilicity If sufficiently soluble stability Protocol 3: Chemical Stability (pH Profile) lipophilicity->stability data Compile & Analyze Data: Compare with Predictions stability->data decision Decision Point: Proceed to Further Screening? data->decision end End decision->end Yes/No

Figure 2: Experimental Verification Workflow
Protocol 1: Thermodynamic Aqueous Solubility Determination

Causality: Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for interpreting results from biological assays and guiding formulation development.[9][10] This modified shake-flask method is a gold standard for obtaining reliable data.[11]

Methodology:

  • Preparation: Prepare a series of phosphate-buffered saline (PBS) solutions at pH 7.4.

  • Sample Addition: Add an excess amount of the solid compound (enough to ensure undissolved solid remains) to a known volume of the PBS buffer in a glass vial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.[9][12]

  • Calculation: The solubility is reported in units such as µg/mL or µM based on the measured concentration in the saturated supernatant.

Protocol 2: Lipophilicity (LogP) Determination via OECD 107 Shake-Flask Method

Causality: The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. The shake-flask method, as described in OECD Test Guideline 107, is the definitive method for measuring LogP values, providing the ground truth for computational models.[13][14] It is suitable for compounds with an expected LogP between -2 and 4.[13][15]

Methodology:

  • Solvent Preparation: Pre-saturate high-purity n-octanol with water and, separately, pre-saturate water with n-octanol by mixing them and allowing the phases to separate for at least 24 hours.

  • Stock Solution: Prepare a stock solution of the test compound in n-octanol.

  • Partitioning: In a suitable vessel, combine a measured volume of the n-octanol stock solution with a measured volume of the saturated water phase. The volume ratios should be varied in different runs to ensure consistency.[13]

  • Equilibration: Shake the vessel vigorously for a defined period (e.g., 15-30 minutes) at a constant temperature (20-25°C).[13][14]

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous phases.[13][14]

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The final reported value should be the average of at least three independent runs.[13]

Protocol 3: Chemical Stability Assessment

Causality: Assessing a compound's stability in aqueous solutions at different pH values is critical to ensure it can survive physiological conditions (e.g., the stomach's acidity, the intestine's neutrality) and is stable enough for storage and handling.[16] This protocol provides a baseline understanding of hydrolytic stability.

Methodology:

  • Buffer Preparation: Prepare a set of standard aqueous buffers, typically at pH 4 (acetate buffer), pH 7.4 (phosphate buffer), and pH 9 (glycine or borate buffer).[16]

  • Incubation: Prepare solutions of the test compound at a known concentration (e.g., 5-10 µM) in each buffer. Incubate these solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench any degradation by mixing the aliquot with a cold organic solvent (e.g., methanol or acetonitrile) and store at low temperature (-20°C) prior to analysis.[16]

  • Analysis: Analyze all samples from all time points in a single batch using a stability-indicating LC-MS method. This method must be able to separate the parent compound from any potential degradants.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the amount at time zero. This data can be used to determine the compound's half-life (t₁/₂) at each pH condition.

Part 4: Safety and Handling

No specific safety data exists for Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate. However, based on the hazard classifications for the structurally similar precursor, tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate, the following precautions are advised.

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Handle only in a well-ventilated area or chemical fume hood. Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

This guide provides a comprehensive starting point for the evaluation of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate. The combination of robust in silico predictions and clear, actionable protocols for experimental validation establishes a sound scientific basis for advancing this compound in a drug discovery pipeline.

References

  • Zenovel. (2025, August 11). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • GARDP Revive. (n.d.). Lipinski's Rule of 5.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Available from: [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • Wikipedia. (n.d.). Polar surface area.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Available from: [Link]

  • ResearchGate. (n.d.). What Has Polar Surface Area Ever Done for Drug Discovery?.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714-3717. Available from: [Link]

  • Chemical Substance Information. (n.d.). tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate.
  • Swiss Institute of Bioinformatics. (n.d.). SwissADME - About. Available from: [Link]

  • Enamine. (n.d.). Chemical Stability Assay.
  • Open Education Alberta. (n.d.). Topological polar surface area – An ABC of PK/PD.
  • European Chemicals Agency. (n.d.). A.8. PARTITION COEFFICIENT.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.
  • Semantic Scholar. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances.
  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Journal of chemical information and computer sciences, 42(4), 933-940. Available from: [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. Available from: [Link]

  • PubChem. (n.d.). tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate. Available from: [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PubChem. (n.d.). tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Available from: [Link]

  • PubChem. (n.d.). tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate. Available from: [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Available from: [Link]

  • OpenMolecules. (n.d.). Property Explorer. Available from: [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • US Pharmacopeia. (2014, January 13). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS.
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link]

  • EPA. (n.d.). tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate Properties. Available from: [Link]

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Foundational

Literature review on the synthesis of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate derivatives

An In-depth Technical Guide to the Synthesis of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate and Its Derivatives Abstract This technical guide provides a comprehensive review of the synthetic strategies for pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate and Its Derivatives

Abstract

This technical guide provides a comprehensive review of the synthetic strategies for preparing Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, a key intermediate in contemporary drug discovery and development. The document is structured to provide researchers, medicinal chemists, and process scientists with both a high-level strategic overview and detailed, actionable experimental protocols. We will dissect the core synthetic challenges, explore various methodologies from classical multi-step synthesis to modern catalytic approaches, and provide a mechanistic rationale for critical process parameters. The guide emphasizes robust and scalable routes, focusing on the synthesis of the crucial N-methylated aniline precursor followed by its protection with the tert-butoxycarbonyl (Boc) group. Alternative strategies, such as those employing nucleophilic aromatic substitution (SNAr), are also evaluated to provide a complete picture of the available synthetic landscape.

Chapter 1: Introduction to a Privileged Scaffold

The 3-fluoro-4-nitrophenyl moiety is a well-established pharmacophore found in a multitude of biologically active molecules. The specific substitution pattern—a fluorine atom meta to a nitro group—imparts unique electronic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile chemical handle for further functionalization, most commonly through reduction to an aniline.

The target molecule, Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, incorporates this valuable scaffold. The N-methyl group can modulate basicity and lipophilicity, and the Boc protecting group provides a stable, yet readily cleavable, mask for the secondary amine.[1] This combination makes the title compound an ideal intermediate for constructing more complex molecules, particularly in the synthesis of kinase inhibitors, receptor modulators, and other targeted therapeutics. This guide aims to consolidate the disparate literature on its synthesis into a single, cohesive, and practical resource.

Chapter 2: Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target compound reveals several potential synthetic disconnections. The most straightforward approach involves a two-stage process: the formation of the N-methylaniline core, followed by the introduction of the Boc protecting group.

G Target Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate Disconnect1 Boc Protection Target->Disconnect1 Precursor1 N-Methyl-3-fluoro-4-nitroaniline Disconnect1->Precursor1 Disconnect2 N-Methylation Precursor1->Disconnect2 Precursor2 3-Fluoro-4-nitroaniline Disconnect2->Precursor2 Disconnect3 Nitration Precursor2->Disconnect3 Precursor3 3-Fluoroaniline Disconnect3->Precursor3

Caption: Retrosynthetic analysis of the target compound.

This primary strategy, which will be the main focus of this guide, involves:

  • Synthesis of 3-Fluoro-4-nitroaniline: Typically achieved via the regioselective nitration of a suitable fluoroaniline precursor.

  • N-Methylation: Introduction of a methyl group onto the aniline nitrogen. This step can be challenging due to the potential for over-methylation and the reduced nucleophilicity of the aniline.

  • N-Boc Protection: Installation of the tert-butoxycarbonyl group to yield the final product.

An alternative and powerful strategy involves a Nucleophilic Aromatic Substitution (SNAr) reaction, which builds the core structure differently.

  • SNAr Approach: Starting with a substrate like 1,2-difluoro-4-nitrobenzene, a selective substitution with methylamine can directly furnish the N-methyl-3-fluoro-4-nitroaniline intermediate.[2][3] This route can be highly efficient due to the strong activation provided by the para-nitro group.

Chapter 3: Synthesis of the Key Intermediate: N-Methyl-3-fluoro-4-nitroaniline

The efficient synthesis of N-methyl-3-fluoro-4-nitroaniline is the cornerstone of the entire process. We will explore two primary routes.

Route A: Multi-step Synthesis via 3-Fluoro-4-nitroaniline

This classic route involves two distinct chemical transformations.

Step 1: Synthesis of 3-Fluoro-4-nitroaniline

The most common precursor for this step is 3-fluoroaniline. The challenge lies in achieving regioselective nitration at the C4 position, para to the fluorine and meta to the directing amino group. Direct nitration of anilines is often problematic, leading to oxidation and undesired isomers. Therefore, the amino group is typically protected first.

G cluster_0 Protection-Nitration-Deprotection Sequence Start 3-Fluoroaniline Step1 Protection (e.g., Acetylation) Start->Step1 Intermediate1 N-(3-fluorophenyl)acetamide Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4) Intermediate1->Step2 Intermediate2 N-(3-fluoro-4-nitrophenyl)acetamide Step2->Intermediate2 Step3 Deprotection (Acid Hydrolysis) Intermediate2->Step3 End 3-Fluoro-4-nitroaniline Step3->End

Caption: Workflow for the synthesis of 3-fluoro-4-nitroaniline.

The acetylation of the amino group moderates its activating effect and directs nitration primarily to the para position. The resulting acetamide is then subjected to nitrating conditions, followed by acidic or basic hydrolysis to remove the acetyl group and yield the desired 3-fluoro-4-nitroaniline.[4][5]

Step 2: N-Methylation of 3-Fluoro-4-nitroaniline

Direct methylation of the 3-fluoro-4-nitroaniline can be accomplished using various methylating agents. However, the electron-withdrawing nature of the nitro and fluoro groups significantly reduces the nucleophilicity of the aniline nitrogen, often requiring forcing conditions. A common industrial method for N-methylation of anilines involves using formaldehyde in an acidic medium, such as sulfuric acid.[6]

A more controlled laboratory-scale approach involves a two-step formylation-methylation sequence.[7]

  • Formylation: The aniline is first reacted with formic acid to produce N-(3-fluoro-4-nitrophenyl)formamide. This step protects the nitrogen and prevents over-alkylation.

  • Methylation: The formylated intermediate is deprotonated with a strong base (e.g., potassium tert-butoxide) to form an amide anion, which then reacts with a methylating agent like methyl iodide (CH₃I) to yield N-(3-fluoro-4-nitrophenyl)-N-methylformamide.

  • Deformylation: The formyl group is subsequently removed under basic or acidic conditions to release the desired N-methyl-3-fluoro-4-nitroaniline.

Route B: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway offers a more convergent and often higher-yielding alternative. The reaction leverages a highly electron-deficient aromatic ring, such as 1,2-difluoro-4-nitrobenzene, which is susceptible to attack by nucleophiles.

G cluster_0 SNAr Mechanism Reactants 1,2-Difluoro-4-nitrobenzene + CH3NH2 (Methylamine) TransitionState Meisenheimer Complex (Stabilized Intermediate) Reactants->TransitionState Nucleophilic Attack Products N-Methyl-3-fluoro-4-nitroaniline + HF TransitionState->Products Loss of Leaving Group (F-)

Caption: The SNAr pathway to the key intermediate.

In this reaction, methylamine acts as the nucleophile. It preferentially attacks the carbon atom at the C1 position (para to the nitro group), displacing the fluoride leaving group.[8][9] The strong electron-withdrawing effect of the nitro group is crucial as it stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.[10] This method is often highly regioselective and can be performed under relatively mild conditions.

Chapter 4: Final Step: N-Boc Protection

The final transformation is the protection of the secondary amine of N-methyl-3-fluoro-4-nitroaniline with a tert-butoxycarbonyl (Boc) group. This is a standard and generally high-yielding reaction in organic synthesis.[11]

The most common reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. A base is often added to facilitate the reaction, although for some electron-poor anilines, the reaction can proceed without it.

Key Experimental Considerations:

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

  • Base: A non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can be used catalytically to activate the Boc₂O or deprotonate the amine, increasing the reaction rate.[12]

  • Solvent: Anhydrous aprotic solvents are preferred to prevent hydrolysis of the Boc anhydride.

The reaction proceeds via the nucleophilic attack of the secondary amine onto one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected product.

Chapter 5: Synthesis of Derivatives

The synthetic routes described can be readily adapted to produce a wide range of derivatives.

  • Varying the N-Alkyl Group: By substituting methylamine with other primary amines (e.g., ethylamine, propylamine) in the SNAr route (Route B) or using different alkyl halides in the N-alkylation step (Route A), a library of N-alkyl derivatives can be generated.

  • Modifying the Aromatic Ring: Starting with different substituted fluoronitrobenzene precursors allows for the introduction of additional functional groups on the aromatic ring. For example, using 4,5-difluoro-2-nitroaniline as a starting point would lead to derivatives with an additional fluorine atom.

  • Alternative Protecting Groups: While this guide focuses on the Boc group, other carbamate protecting groups like carboxybenzyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) can be installed using their respective chloroformates or anhydrides, providing orthogonal protection strategies.[1]

Chapter 6: Detailed Experimental Protocols

Protocol 1: Synthesis of N-Methyl-3-fluoro-4-nitroaniline via SNAr (Route B)

This protocol is adapted from general procedures for nucleophilic aromatic substitution on activated halonitrobenzenes.[2][9]

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Methylamine (e.g., 40% solution in water or 2M solution in THF)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with 1,2-difluoro-4-nitrobenzene (1.0 eq.), add anhydrous acetonitrile and potassium carbonate (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (1.2 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-methyl-3-fluoro-4-nitroaniline as a solid.

Protocol 2: N-Boc Protection of N-Methyl-3-fluoro-4-nitroaniline

This protocol is a standard procedure for the N-Boc protection of anilines.[11]

Materials:

  • N-Methyl-3-fluoro-4-nitroaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-methyl-3-fluoro-4-nitroaniline (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add di-tert-butyl dicarbonate (1.1 eq.) and a catalytic amount of DMAP (0.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate.

Data Summary

The choice of synthetic route often depends on factors like scale, cost of starting materials, and desired purity. Below is a qualitative comparison.

ParameterRoute A (Multi-step)Route B (SNAr)
Number of Steps 2-3 steps to intermediate1 step to intermediate
Starting Materials 3-Fluoroaniline1,2-Difluoro-4-nitrobenzene
Overall Yield Moderate to GoodGood to Excellent
Scalability Generally scalable, but methylation can be challenging.Highly scalable and often preferred for industrial production.
Key Challenge Regioselectivity in nitration; controlling N-methylation.Availability and cost of the dihalogenated starting material.

Chapter 7: Conclusion and Future Outlook

The synthesis of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is a critical process for the advancement of various drug discovery programs. This guide has outlined the primary synthetic strategies, with a focus on a classical multi-step approach and a more modern, convergent SNAr route. The SNAr pathway, owing to its efficiency and high regioselectivity, often represents the more advantageous strategy for large-scale synthesis.

Future research in this area may focus on developing catalytic N-methylation methods that avoid the use of stoichiometric and often hazardous reagents. Furthermore, exploring flow chemistry conditions for both the SNAr and Boc-protection steps could offer significant advantages in terms of safety, reaction control, and throughput.[9] As the demand for complex molecular architectures continues to grow, robust and flexible syntheses of key intermediates like the one discussed herein will remain an area of paramount importance for the chemical and pharmaceutical industries.

References

  • CN105622426A - Preparation method of 4-fluoro-N-methyl-3-nitroaniline.
  • Fox, J. M., et al. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]

  • Loev, B., Kormendy, M. F., & Goodman, M. M. Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • Tureček, F., & Dědková, V. Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry. [Link]

  • Yang, J. W., Pan, S. C., & List, B. tert-Butyl phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses. [Link]

  • ResearchGate. The nucleophilic aromatic substitution reaction between 1‐fluoro‐2,4‐dinitrobenzene 1 and ethanol... [Link]

  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... [Link]

  • Ryan, S. J., et al. Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]

  • Li, B., et al. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances. [Link]

  • Cheméo. tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate. [Link]

  • Choy, J., et al. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. [Link]

  • CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Synple Chem. Application Note – N-Boc protection. [Link]

  • Ang, W., Luo, Y.-F., & Deng, Y. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E. [Link]

  • PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate. [Link]

  • Ashenhurst, J. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • PrepChem. Preparation of 4-methyl-3-nitroaniline. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • CN102766053B - Production method of 3-fluoro-4-nitrophenol.

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, a valuable intermediate in pharmaceutical and materials science researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented as a two-stage process: an initial N-methylation of 3-fluoro-4-nitroaniline followed by a subsequent Boc (tert-butoxycarbonyl) protection of the resulting secondary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and data presentation to ensure reproducible and safe execution.

Introduction & Scientific Rationale

The synthesis of substituted carbamates is a cornerstone of modern medicinal chemistry. Carbamates, particularly those protected with the Boc group, serve as critical intermediates due to their stability across a range of reaction conditions and the ease with which the protecting group can be removed under specific acidic conditions.[1][2] The target molecule, Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, incorporates several key structural motifs: a nitro-aromatic ring, a fluorine substituent, and a methylated, Boc-protected amine. This combination makes it a versatile building block for more complex molecular architectures.

The synthetic strategy is logically divided into two distinct chemical transformations:

  • Reductive N-methylation: The primary amine of 3-fluoro-4-nitroaniline is converted to a secondary amine. While various methods exist, this protocol utilizes a classical and robust approach employing formaldehyde in sulfuric acid. The strong acid serves as both a solvent and a catalyst, facilitating the formation of the key electrophilic iminium ion intermediate which is subsequently reduced in situ.[3]

  • Boc Protection: The newly formed N-methyl-3-fluoro-4-nitroaniline is then protected using di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds via nucleophilic acyl substitution, where the secondary amine attacks a carbonyl carbon of the Boc anhydride, leading to the stable carbamate product.[1][4]

This guide explains the causality behind each procedural step, ensuring the user not only follows the protocol but also understands the underlying chemical principles.

Overall Synthesis Workflow

The two-step synthesis pathway is illustrated below. The process begins with the commercially available starting material, 3-fluoro-4-nitroaniline, and proceeds through a methylated intermediate to the final Boc-protected product.

Synthesis_Workflow SM 3-Fluoro-4-nitroaniline INT N-methyl-3-fluoro-4-nitroaniline SM->INT Step 1: N-Methylation HCHO, H₂SO₄ 40-45°C FP Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate INT->FP Step 2: Boc Protection (Boc)₂O, Et₃N THF, rt

Caption: Two-step synthesis of the target carbamate.

Materials & Reagent Data

Proper preparation and handling of all reagents are critical for success and safety. All reagents should be of appropriate purity (≥98% unless otherwise noted) and used as supplied.

ReagentFormulaMW ( g/mol )CAS No.Key HazardsSupplier Notes
3-Fluoro-4-nitroanilineC₆H₅FN₂O₂156.12364-76-1Harmful if swallowed, skin/eye irritant[5][6]Starting Material
Sulfuric Acid (98%)H₂SO₄98.087664-93-9Severe skin/eye burns, corrosiveUse concentrated acid
Paraformaldehyde(CH₂O)n(30.03)n30525-89-4Toxic, irritant, sensitizerSource of formaldehyde
Ammonium Hydroxide (28%)NH₄OH35.051336-21-6Corrosive, respiratory irritantUsed for neutralization
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.2524424-99-5Flammable, irritantBoc Anhydride
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Flammable, corrosive, toxicUse freshly distilled
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Flammable, irritant, may form peroxidesUse anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable, eye irritantFor extraction/chromatography
HexanesC₆H₁₄86.18110-54-3Flammable, irritant, neurotoxinFor chromatography

Experimental Protocols

PART A: Synthesis of N-methyl-3-fluoro-4-nitroaniline (Intermediate)

Mechanistic Principle: This procedure is adapted from established methods for the N-methylation of nitroanilines.[3] Concentrated sulfuric acid acts as the solvent and protonates the formaldehyde, generating a highly electrophilic species that reacts with the amine. The resulting hydroxymethyl adduct is then dehydrated and reduced in situ to form the methylamine. Temperature control is critical to prevent side reactions and decomposition.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 90 mL of concentrated (98%) sulfuric acid. Cool the flask in an ice-water bath to 0-5°C.

  • Addition of Starting Material: While maintaining the low temperature, slowly and portion-wise add 20.0 g (128.1 mmol) of 3-fluoro-4-nitroaniline. Stir the mixture until all the solid has dissolved.

  • Temperature Adjustment: Remove the ice bath and allow the mixture to warm to room temperature, then gently heat to 40°C using a water bath.

  • Methylating Agent Addition: Once the reaction temperature is stable at 40-45°C, begin the portion-wise addition of 11.5 g (383 mmol, 3.0 eq) of paraformaldehyde over approximately 1 hour. Causality Note: Adding the paraformaldehyde in portions prevents a rapid exotherm and allows for better control of the reaction. Maintain the temperature strictly within the 40-45°C range.

  • Reaction Monitoring: After the final addition of paraformaldehyde, maintain the temperature at 40-45°C and continue stirring for an additional 2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:EtOAc mobile phase. The product spot should be less polar than the starting material.

  • Quenching: Cool the reaction mixture to room temperature and then further cool in an ice-water bath to below 20°C. Prepare a separate large beaker (2 L) containing 500 mL of a 1:1 mixture of crushed ice and 28% ammonium hydroxide.

  • Neutralization & Precipitation: Very slowly and carefully, add the acidic reaction mixture dropwise to the stirred ammonia/ice slurry. This is a highly exothermic neutralization; ensure the temperature of the slurry does not exceed 25°C. A yellow-orange precipitate will form.

  • Isolation: After the addition is complete, continue stirring for 30 minutes. Isolate the crude product by vacuum filtration, washing the solid thoroughly with cold deionized water (3 x 100 mL) until the washings are neutral (pH ~7).

  • Drying: Dry the solid product under vacuum at 40°C to a constant weight. The crude N-methyl-3-fluoro-4-nitroaniline can be used in the next step without further purification if TLC shows high purity. Expected yield: 85-95%.

PART B: Synthesis of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (Final Product)

Mechanistic Principle: This is a standard Boc protection of a secondary amine.[1][4] Triethylamine acts as a base to deprotonate the amine, increasing its nucleophilicity. The amine then attacks the electrophilic carbonyl of the Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butoxide group (which decomposes to isobutylene and CO₂) and forming the stable carbamate product.

Boc_Protection_Mechanism cluster_0 Mechanism Overview INT R₂NH Product R₂N-Boc INT->Product Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Product Base Et₃N SideProducts t-BuOH + CO₂ + Et₃N·H⁺

Caption: Boc protection of the secondary amine intermediate.

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 15.0 g (88.2 mmol) of the crude N-methyl-3-fluoro-4-nitroaniline from Part A in 200 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: To the stirred solution, add 23.0 g (105.8 mmol, 1.2 eq) of di-tert-butyl dicarbonate, followed by the slow, dropwise addition of 14.7 mL (105.8 mmol, 1.2 eq) of triethylamine.

  • Reaction: Allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor the reaction by TLC (4:1 Hexanes:EtOAc). The product will have a higher Rf value than the starting amine.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 200 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of 5% citric acid solution, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to obtain Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate as a pale-yellow solid. Expected yield: 80-90%.

Safety & Handling Precautions

All operations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][7]

  • 3-Fluoro-4-nitroaniline: Harmful if swallowed or inhaled. Avoid creating dust.[5][6]

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Always add acid to water/base, never the other way around. The neutralization step (Part A, Step 7) is highly exothermic and must be performed slowly with efficient cooling.[3]

  • Paraformaldehyde: Toxic and a potential sensitizer. Handle with care and avoid inhalation of dust.

  • Triethylamine & THF: Highly flammable liquids. Ensure no ignition sources are present. THF can form explosive peroxides upon storage; use from a freshly opened container or test for peroxides.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹⁹F NMR: To confirm the structure and the presence of the fluoro and methyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 271.1).

  • Melting Point: To assess purity.

  • TLC: To monitor reaction progress and confirm the purity of the final product.

References

  • Preparation method of 4-fluoro-N-methyl-3-nitroaniline. (2016). CN105622426A.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. Retrieved from J&K Scientific. [Link]

  • Organic Chemistry Portal. (Date not specified). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Retrieved from Master Organic Chemistry. [Link]

Sources

Application

Application Note: Selective Nitro Group Reduction of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating methodological guide for the chemoselective r...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating methodological guide for the chemoselective reduction of a nitroarene in the presence of an aryl fluoride and an acid-sensitive N-Boc protecting group.

Executive Summary & Mechanistic Challenges

The reduction of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate to its corresponding aniline derivative, Tert-butyl N-(4-amino-3-fluorophenyl)-N-methylcarbamate, presents a classic chemoselectivity challenge in pharmaceutical synthesis. The substrate contains three highly reactive domains that dictate the boundaries of the experimental design:

  • The Nitro Group (-NO₂): The primary target for reduction.

  • The Aryl Fluoride (-F): Electron-deficient fluoroarenes are highly susceptible to hydrodehalogenation (loss of fluorine) when exposed to aggressive catalytic hydrogenation conditions, particularly those utilizing Palladium on Carbon (Pd/C)[1].

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl moiety is notoriously acid-sensitive. Standard chemical reduction methods relying on strong acids (e.g., Fe/HCl or SnCl₂/HCl) will trigger an E1-type elimination of isobutylene and subsequent decarboxylation, leading to premature deprotection.

To navigate these competing liabilities, the reduction must be performed under mildly reducing, near-neutral conditions. This guide details the causality, selection, and execution of the most reliable methodologies for this transformation: Iron/Ammonium Chloride (Fe/NH₄Cl) and Sulfided Platinum on Carbon (Pt/C) hydrogenation.

Decision Matrix & Workflow Visualization

The following decision tree illustrates the logical pathway for selecting the appropriate reduction conditions based on the functional group liabilities present in the substrate.

G Start Tert-butyl N-(3-fluoro-4-nitrophenyl) -N-methylcarbamate Goal Target: Selective -NO2 Reduction Start->Goal CheckF Aryl Fluoride Present? (Risk: Defluorination) Goal->CheckF CheckBoc Boc Group Present? (Risk: Acid Cleavage) Goal->CheckBoc AvoidPd Avoid Pd/C Catalysis CheckF->AvoidPd Yes AvoidAcid Avoid Strong Acids (HCl, H2SO4) CheckBoc->AvoidAcid Yes Method1 Method 1: Fe / NH4Cl (Mild, Highly Selective) AvoidPd->Method1 Method2 Method 2: Sulfided Pt/C + H2 (Scalable, No Defluorination) AvoidPd->Method2 AvoidAcid->Method1 AvoidAcid->Method2

Workflow for selecting nitro reduction conditions preserving F and Boc groups.

Comparative Analysis of Reduction Modalities

To ensure optimal yield and purity, it is critical to understand why certain standard methods fail and others succeed. The table below summarizes the quantitative and qualitative data regarding reagent selection[1].

Reduction MethodReagents / ConditionsDefluorination RiskBoc Cleavage RiskRecommendation
Standard Hydrogenation H₂, Pd/C, MeOH, 25°CHigh Low❌ Not Recommended
Acidic Metal Reduction Fe or SnCl₂, HCl, EtOH, 80°CLowHigh ❌ Not Recommended
Mild Metal Reduction Fe, NH₄Cl, EtOH/H₂O, 80°CLowLowHighly Recommended
Mild Metal Reduction Zn, NH₄Cl, EtOH/H₂O, 80°CLowLow✅ Recommended
Poisoned Hydrogenation H₂, Pt/C (sulfided), EtOAc, 25°CLowLow✅ Recommended (Scale-up)

Recommended Experimental Protocols

Protocol A: Iron/Ammonium Chloride (Fe/NH₄Cl) Reduction (Industry Standard)

Causality & Rationale: Iron powder serves as a mild, single-electron reductant. However, the reduction of a nitro group requires a proton source to proceed through the nitroso and hydroxylamine intermediates. Instead of using hydrochloric acid, which drops the pH below the stability threshold of the Boc group, Ammonium Chloride (NH₄Cl) is utilized. With an aqueous pKa of ~9.2, NH₄Cl acts as a mild proton donor, buffering the reaction near neutral pH. This completely preserves the Boc group while the absence of a noble metal catalyst entirely eliminates the risk of hydrodefluorination[2].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (10.0 mmol, 1.0 eq) in 60 mL of Ethanol.

  • Buffer Addition: Add 15 mL of deionized water followed by Ammonium Chloride (30.0 mmol, 3.0 eq). Stir at room temperature for 5 minutes until the salt is mostly dissolved.

  • Reductant Addition: Carefully add Iron powder (325 mesh, 60.0 mmol, 6.0 eq) in three equal portions over 10 minutes. Note: Gradual addition prevents a runaway exothermic reaction.

  • Thermal Activation: Submerge the flask in an oil bath pre-heated to 80 °C. Stir vigorously (800+ rpm) to ensure the heavy iron powder remains suspended.

  • Reaction Monitoring (Self-Validation): After 2 hours, sample the reaction. Spot on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting material (UV active, higher Rf) should be consumed, replaced by a lower Rf spot that stains strongly positive (brown/purple) with Ninhydrin.

  • Workup: Cool the reaction mixture to room temperature. Filter the dark suspension through a 1-inch pad of Celite to remove iron oxides and unreacted iron. Wash the filter cake thoroughly with hot Ethanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous slurry between Ethyl Acetate (100 mL) and Saturated Aqueous NaHCO₃ (50 mL). Extract the aqueous layer with additional Ethyl Acetate (2 × 50 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the target aniline.

Protocol B: Catalytic Hydrogenation using Sulfided Pt/C

Causality & Rationale: For larger-scale syntheses where metal waste (iron oxides) is undesirable, catalytic hydrogenation is preferred. To prevent the oxidative addition of the catalyst into the C-F bond, Palladium is replaced with Platinum. The Platinum is further "poisoned" with sulfur (sulfided Pt/C), which drastically reduces its activity toward C-X bond cleavage while maintaining sufficient catalytic turnover for the highly reducible nitro group[1].

Step-by-Step Methodology:

  • Setup: Charge a pressure-rated hydrogenation vessel with the starting material (10.0 mmol, 1.0 eq) and Ethyl Acetate (50 mL). Note: Avoid Methanol if transesterification or solvent-adduct side reactions are a concern.

  • Catalyst Loading: Under a strict Nitrogen atmosphere, carefully add 5% Pt/C (sulfided) (5 wt% relative to the substrate). Safety: Dry catalysts can ignite solvent vapors; always add under inert gas.

  • Purging: Seal the vessel. Purge the headspace with Nitrogen (3 cycles of pressurizing to 30 psi and venting), followed by Hydrogen gas (3 cycles).

  • Reaction: Pressurize the vessel to 40 psi with Hydrogen gas. Stir vigorously at room temperature for 4–6 hours.

  • Workup: Once Hydrogen uptake ceases, vent the system and purge thoroughly with Nitrogen. Filter the mixture through a pad of Celite. Do not allow the filter cake to dry completely, as reactive metal catalysts pose a severe fire hazard.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure product.

Analytical Validation & Troubleshooting

To ensure the protocols act as self-validating systems, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. The starting material has a molecular weight of 270.26 g/mol .

  • Expected Success: The desired product, Tert-butyl N-(4-amino-3-fluorophenyl)-N-methylcarbamate, will exhibit an [M+H]⁺ peak at m/z 241 .

  • Failure Mode 1 (Defluorination): If standard Pd/C was mistakenly used, hydrodefluorination will occur. The LC-MS will show an [M+H]⁺ peak at m/z 223 (Loss of F (19 Da), gain of H (1 Da) = net -18 Da).

  • Failure Mode 2 (Boc Cleavage): If the reaction environment becomes too acidic, the Boc group will cleave (loss of isobutylene and CO₂, net -100 Da). The LC-MS will show an [M+H]⁺ peak at m/z 141 .

  • Failure Mode 3 (Incomplete Reduction): A common intermediate in nitro reduction is the hydroxylamine. If the Fe/NH₄Cl reaction stalls, an [M+H]⁺ peak at m/z 257 will be observed. Troubleshooting: Increase the reaction temperature or add an additional 2.0 equivalents of Iron powder[3].

Sources

Method

Using Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate as a building block in medicinal chemistry

Application Note: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate as a Privileged Building Block in Medicinal Chemistry Executive Summary In modern drug discovery, the rapid exploration of chemical space relies h...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate as a Privileged Building Block in Medicinal Chemistry

Executive Summary

In modern drug discovery, the rapid exploration of chemical space relies heavily on versatile, multi-orthogonal building blocks. Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is a highly engineered intermediate that provides three distinct, chemoselectively addressable handles: a highly activated C3-fluorine for Nucleophilic Aromatic Substitution (SNAr), a C4-nitro group serving as a masked amine, and a Boc-protected N-methylamine. This application note details the mechanistic rationale and validated protocols for utilizing this building block to synthesize complex ortho-diamines and benzimidazole-based pharmacophores, which are ubiquitous in kinase and PARP inhibitors.

Structural Rationale & Mechanistic Causality

The strategic value of this building block lies in the electronic synergy of its substituents.

The SNAr Activation (C3-Fluoro): The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group. During an SNAr reaction, the nucleophile attacks the C3 carbon, forming a negatively charged Meisenheimer complex. The electronegative nitro group stabilizes this intermediate by accepting the negative charge via resonance delocalization[1]. Fluorine is the optimal leaving group for this pathway; its extreme electronegativity maximizes the electrophilicity of the C3 carbon, making the initial nucleophilic attack (the rate-determining step) highly favorable[1].

The Masked Ortho-Diamine (C4-Nitro): Once the SNAr reaction installs a new amine or ether at the C3 position, the C4-nitro group can be catalytically reduced. This unveils an ortho-diamine motif, which is the classic precursor for synthesizing benzimidazoles, quinoxalines, and benzotriazoles[2].

The Orthogonal Protecting Group (N-Methyl-N-Boc): The tert-butoxycarbonyl (Boc) group prevents the secondary N-methylamine from participating in unwanted alkylation or acylation during upstream SNAr and cyclization steps. The Boc group is completely stable to the basic conditions of SNAr and the reductive conditions of nitro hydrogenation. It is selectively cleaved under strongly acidic conditions (e.g., Trifluoroacetic acid), releasing the free amine driven by the entropic formation of isobutylene and carbon dioxide gas[3].

Mechanism Start 3-Fluoro-4-nitroarene Derivative Nuc Nucleophilic Attack (e.g., R-NH2) Start->Nuc Meisenheimer Meisenheimer Complex (Resonance Stabilized by NO2) Nuc->Meisenheimer Rate-Determining Step Elimination Fluoride Elimination (-F⁻) Meisenheimer->Elimination Fast Product 3-Substituted-4-nitroarene Elimination->Product

Mechanistic pathway of the SNAr reaction showing Meisenheimer complex stabilization.

Quantitative Data: SNAr Reaction Optimization

The choice of nucleophile dictates the required basicity and thermal conditions. Polar aprotic solvents (DMF, DMSO) are chosen deliberately because they solvate cations well but leave nucleophilic anions/amines unsolvated and highly reactive, thereby accelerating the SNAr process.

Nucleophile TypeReagentsSolventTemp (°C)Time (h)Typical Yield (%)
Primary Aliphatic Amine R-NH₂ (1.2 eq), DIPEA (2.0 eq)DMF602-485-95
Secondary Aliphatic Amine R₂NH (1.5 eq), K₂CO₃ (2.0 eq)DMSO804-675-88
Alkoxide R-OH (1.2 eq), NaH (1.5 eq)THF0 to RT1-270-85
Thiolate R-SH (1.1 eq), Cs₂CO₃ (1.5 eq)DMFRT1-390-98

Core Synthetic Workflow & Experimental Protocols

The following protocols represent a self-validating synthetic pipeline to convert the building block into a functionalized benzimidazole.

Workflow BB Tert-butyl N-(3-fluoro-4-nitrophenyl) -N-methylcarbamate SNAr SNAr Reaction (Primary Amine, DIPEA) BB->SNAr C3-Functionalization Reduction Nitro Reduction (Pd/C, H2) SNAr->Reduction Yields 4-Nitroarene Cyclization Benzimidazole Cyclization (Aldehyde, Oxidant) Reduction->Cyclization Yields Ortho-Diamine Deprotection Boc Deprotection (TFA/DCM) Cyclization->Deprotection Yields Protected Core Final Target Scaffold (Free Secondary Amine) Deprotection->Final Yields Active Drug

Synthetic workflow from building block to deprotected benzimidazole scaffold.

Protocol A: SNAr Diversification (C3-Amination)

Causality: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HF byproduct without competing with the primary amine nucleophile.

  • Setup: Dissolve Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (1.0 eq) in anhydrous DMF (0.2 M).

  • Addition: Add the desired primary amine (1.2 eq) followed by DIPEA (2.0 eq).

  • Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is characterized by a distinct color shift from pale yellow to deep orange/red, indicating the formation of the highly conjugated 3-amino-4-nitroarene system.

  • Workup: Quench with water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Nitro Reduction to Ortho-Diamine

Causality: Palladium on carbon (Pd/C) with hydrogen gas is chosen for clean, quantitative reduction. The Boc group is entirely stable to these conditions.

  • Setup: Dissolve the SNAr product in a 1:1 mixture of MeOH and EtOAc (0.1 M). Add 10% Pd/C (0.1 eq by weight).

  • Purge: Evacuate the flask and backfill with N₂ (3x). Evacuate and backfill with H₂ gas via a balloon (3x).

  • Reaction: Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation: The deep orange/red color will rapidly fade to a pale yellow or colorless solution. Hydrogen uptake will cease. LC-MS will confirm an [M-30] mass shift (loss of two oxygen atoms, addition of two protons).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo. Use immediately in the next step to prevent air oxidation of the electron-rich ortho-diamine.

Protocol C: Benzimidazole Cyclization & Boc Deprotection

Causality: Condensation of the ortho-diamine with an aldehyde requires an oxidant to achieve the fully aromatic benzimidazole[2]. Subsequent TFA treatment protonates the carbamate, driving the irreversible elimination of CO₂ and isobutylene[3].

  • Cyclization: Dissolve the ortho-diamine (1.0 eq) and an aryl aldehyde (1.0 eq) in DMF. Add sodium metabisulfite (Na₂S₂O₅, 1.2 eq) as an oxidant. Heat at 90 °C for 12 hours.

  • Intermediate Isolation: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected benzimidazole.

  • Deprotection Setup: Dissolve the intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition: Cool to 0 °C and add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio.

  • Self-Validation: Vigorous effervescence (bubbling) will occur immediately as CO₂ and isobutylene gases are evolved[3]. The reaction is complete when gas evolution ceases (typically 1-2 hours at room temperature).

  • Workup: Concentrate under reduced pressure. Neutralize the TFA salt by passing through a basic ion-exchange resin or washing with saturated aqueous NaHCO₃ to yield the final free N-methylamine target.

References

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at:[Link]

Sources

Application

Application Note: A Robust Protocol for the N-Methylation of Boc-Protected 3-Fluoro-4-Nitroaniline

Abstract This application note provides a comprehensive, field-proven protocol for the selective N-methylation of tert-butyl (3-fluoro-4-nitrophenyl)carbamate. N-methylated anilines are critical structural motifs in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the selective N-methylation of tert-butyl (3-fluoro-4-nitrophenyl)carbamate. N-methylated anilines are critical structural motifs in medicinal chemistry, and their synthesis often requires carefully controlled conditions, especially on electronically deactivated and sterically hindered substrates. This guide details a reliable method using sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF), a classic and effective approach for alkylating Boc-protected amines. We delve into the causality behind each experimental step, from reagent selection to reaction quenching, to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-understood method for synthesizing N-methylated, Boc-protected anilines.

Introduction

The N-methyl aniline moiety is a privileged scaffold in numerous pharmacologically active compounds, contributing to improved metabolic stability, membrane permeability, and target-binding affinity. The synthesis of these derivatives, however, can be challenging. The target substrate, 3-fluoro-4-nitroaniline, is particularly demanding due to the strong electron-withdrawing effects of the nitro and fluoro groups, which significantly reduce the nucleophilicity of the aniline nitrogen.

To overcome this, a two-step strategy is often employed: first, protection of the aniline with a tert-butoxycarbonyl (Boc) group, followed by N-methylation. The Boc group serves a dual purpose: it increases the acidity of the N-H proton, facilitating deprotonation, and it prevents potential side reactions. The most broadly applied method for the N-methylation of N-acyl and N-carbamoyl amino acids and their derivatives utilizes sodium hydride and methyl iodide.[1] This application note adapts and refines this established methodology specifically for Boc-protected 3-fluoro-4-nitroaniline.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism: deprotonation followed by nucleophilic substitution (SN2).

  • Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the nitrogen of the Boc-protected aniline. The Boc group, being electron-withdrawing, renders the N-H proton significantly more acidic than that of the parent aniline, allowing for its clean removal to form a sodium carbamate salt. This deprotonation is the critical activation step.

  • Nucleophilic Attack (SN2): The resulting carbamate anion is a potent nucleophile. It subsequently attacks the electrophilic methyl group of methyl iodide in a classic SN2 reaction, displacing the iodide leaving group and forming the desired N-methylated product.

The use of an aprotic polar solvent like tetrahydrofuran (THF) is crucial as it readily dissolves the organic substrate and does not react with the sodium hydride.[2]

Experimental Workflow Diagram

The overall experimental process, from starting material to purified product, is summarized in the workflow diagram below.

N_Methylation_Workflow start Start | Boc-Protected 3-Fluoro-4-Nitroaniline dissolution Dissolution 1. Dissolve in Anhydrous THF 2. Add Methyl Iodide (MeI) start->dissolution reaction_setup Reaction Setup 1. Flush with Argon 2. Cool to 0 °C (Ice Bath) dissolution->reaction_setup deprotonation Deprotonation & Methylation Portion-wise addition of NaH (Control H₂ evolution) reaction_setup->deprotonation reaction_progress Reaction 1. Remove Ice Bath 2. Stir overnight at RT deprotonation->reaction_progress quench Quench 1. Cool to 0 °C 2. Add Isopropanol (dropwise) 3. Add Water (dropwise) reaction_progress->quench workup Aqueous Work-up 1. Dilute with EtOAc 2. Wash with Water & Brine quench->workup isolation Isolation 1. Dry (Na₂SO₄) 2. Filter 3. Concentrate in vacuo workup->isolation purification Purification Flash Column Chromatography isolation->purification product Final Product | N-Boc-N-methyl- 3-fluoro-4-nitroaniline purification->product

Caption: General experimental workflow for the N-methylation of Boc-protected aniline.

Detailed Protocol

Materials and Reagents:

ReagentCAS NumberSupplierNotes
tert-Butyl (3-fluoro-4-nitrophenyl)carbamate(Not listed)Custom Synthesis/In-houseStarting material. Ensure it is dry.
Sodium Hydride (NaH), 60% dispersion in oil7646-69-7Major suppliersHighly reactive with water. Handle under inert gas.[3]
Methyl Iodide (MeI)74-88-4Major suppliersToxic and a potent alkylating agent. Handle in a fume hood.[3]
Anhydrous Tetrahydrofuran (THF)109-99-9Major suppliersUse a dry, peroxide-free solvent.
Isopropyl Alcohol67-63-0Major suppliersFor quenching.
Ethyl Acetate (EtOAc)141-78-6Major suppliersFor extraction.
Saturated Sodium Chloride Solution (Brine)7647-14-5In-house prep.For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Major suppliersFor drying.
Silica Gel (for chromatography)7631-86-9Major suppliers230-400 mesh.

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Argon or Nitrogen gas line with a manifold

  • Septa and needles

  • Ice bath

  • Magnetic stir plate

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography setup

Step-by-Step Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a dry round-bottom flask and flame-dry the flask under vacuum. Allow it to cool to room temperature under a stream of argon or nitrogen. An inert atmosphere is critical to prevent the reaction of NaH with atmospheric moisture.[3]

    • Dissolve tert-butyl (3-fluoro-4-nitrophenyl)carbamate (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration).

    • Add methyl iodide (5.0 equiv) to the solution. A large excess of the alkylating agent is used to ensure the reaction goes to completion.[2]

    • Cool the flask to 0 °C using an ice bath.

  • Deprotonation and Methylation:

    • Weigh sodium hydride (60% dispersion, 5.0 equiv) into a separate, dry vial. Note: Handle NaH quickly and carefully. The gray powder is the active reagent; brush aside any white crust of sodium hydroxide/carbonate.[2]

    • Add the sodium hydride to the stirred THF solution in small portions over 1-2 hours. CAUTION: This addition is highly exothermic and produces flammable hydrogen gas. Each portion should only be added after the bubbling from the previous addition has subsided.[2][3] A gas outlet (e.g., a needle connected to an oil bubbler) is mandatory.

    • Once the NaH addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction overnight (12-16 hours) at room temperature to ensure complete conversion.

  • Reaction Quench:

    • After the reaction is complete (monitor by TLC), cool the flask back to 0 °C in an ice bath.

    • CAUTION: Quench any unreacted sodium hydride carefully. Add isopropyl alcohol dropwise to the reaction mixture until the evolution of gas ceases.[4]

    • After quenching with isopropanol, add deionized water dropwise to quench any remaining reactive species.[2]

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to break any emulsions and remove bulk water from the organic phase.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • A suitable eluent system is typically a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, tert-butyl (3-fluoro-4-nitrophenyl)(methyl)carbamate.

Safety and Handling

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[2] It must be handled under an inert atmosphere (argon or nitrogen) and away from any moisture. All glassware must be scrupulously dried. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.

  • Methyl Iodide (MeI): MeI is toxic, a suspected carcinogen, and a potent alkylating agent.[3] It should always be handled in a well-ventilated chemical fume hood. Avoid inhalation and skin contact.

  • Quenching: The quenching of NaH is a hazardous step. Always perform the quench at 0 °C and add the quenching agent (isopropanol, then water) slowly and dropwise.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction 1. Insufficient NaH or MeI. 2. "Wet" THF. 3. Inactive NaH.1. Use a larger excess (up to 10 equiv) of NaH and MeI.[2] 2. Use freshly distilled or commercially available anhydrous THF. 3. Use fresh NaH; ensure the gray powder is used.
Violent/Uncontrolled Reaction Addition of NaH was too fast.Add NaH in very small portions, allowing gas evolution to cease between additions. Ensure efficient stirring and cooling.
Low Yield after Work-up 1. Product is water-soluble. 2. Emulsion formation.1. Perform back-extraction of the aqueous layers with EtOAc. 2. Add brine to the separatory funnel to break the emulsion.[4]
Difficulties in Purification Starting material and product have similar Rf values.Use a shallow gradient during column chromatography or consider an alternative solvent system (e.g., Dichloromethane/Hexanes).

Conclusion

This application note provides a detailed and reliable protocol for the N-methylation of Boc-protected 3-fluoro-4-nitroaniline. By carefully controlling the reaction conditions, particularly through the use of an inert atmosphere and the portion-wise addition of sodium hydride, this method delivers the desired N-methylated product efficiently. The emphasis on the mechanistic rationale and safety considerations ensures that researchers can implement this protocol with a high degree of confidence and reproducibility, facilitating the synthesis of key intermediates for drug discovery and development.

References

  • (Referenced in text but no direct link available)
  • (Referenced in text but no direct link available)
  • (Referenced in text but no direct link available)
  • Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. Wikidot. [Link]

  • (Referenced in text but no direct link available)
  • (Referenced in text but no direct link available)
  • (Referenced in text but no direct link available)
  • (Referenced in text but no direct link available)
  • (Referenced in text but no direct link available)
  • (Referenced in text but no direct link available)
  • (Referenced in text but no direct link available)
  • (Referenced in text but no direct link available)
  • (Referenced in text but no direct link available)
  • (Referenced in text but no direct link available)
  • Galdeano, C. (Ed.). (n.d.). Synthesis of N-Alkyl Amino Acids. In Peptide Synthesis. [Link]

Sources

Method

Application Note &amp; Protocol: Selective Catalytic Hydrogenation of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

Abstract: This document provides a comprehensive guide for the selective catalytic hydrogenation of tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate to its corresponding aniline derivative, tert-butyl N-(4-amino-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the selective catalytic hydrogenation of tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate to its corresponding aniline derivative, tert-butyl N-(4-amino-3-fluorophenyl)-N-methylcarbamate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. We will delve into the underlying reaction mechanism, principles of chemoselectivity, catalyst selection, and provide a detailed, field-proven laboratory protocol. Emphasis is placed on the rationale behind procedural steps and critical safety considerations for handling pyrophoric catalysts and high-pressure gases.

Introduction and Strategic Importance

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines which are pivotal building blocks in the pharmaceutical, agrochemical, and materials science industries.[1] The target molecule of this protocol, tert-butyl N-(4-amino-3-fluorophenyl)-N-methylcarbamate, incorporates a fluorinated aniline moiety, a common pharmacophore that can enhance metabolic stability and binding affinity.

The primary challenge in this synthesis is chemoselectivity : the selective reduction of the nitro group while preserving both the aromatic fluorine substituent and the acid-labile tert-butoxycarbonyl (Boc) protecting group. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is the method of choice for this transformation due to its high efficiency, excellent selectivity, and operational simplicity.

Reaction Mechanism and Principles of Chemoselectivity

The conversion of an aromatic nitro group to an amine is a six-electron reduction. The most accepted mechanism for this heterogeneous catalytic process is a stepwise pathway that occurs on the surface of the metal catalyst.[1][2]

  • Adsorption and Activation: Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into reactive atomic hydrogen. The nitroaromatic substrate also adsorbs onto the catalyst surface.[1][2]

  • Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced, passing through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before forming the final amine (-NH₂).[1][2] The accumulation of the hydroxylamine intermediate can sometimes be a concern, potentially leading to side reactions or thermal instability if not properly controlled.[1][3]

Key Chemoselectivity Considerations:

  • Preservation of the Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group precisely because of its stability under many reaction conditions, including catalytic hydrogenation.[4] Unlike other protecting groups such as carboxybenzyl (Cbz), which is readily cleaved by hydrogenolysis, the Boc group is robust and remains intact.[5][6]

  • Stability of the C-F Bond: The carbon-fluorine bond on the aromatic ring is strong and not susceptible to hydrogenolysis under the mild conditions typically employed for nitro group reduction with Pd/C. While hydrogenolysis of aryl halides can occur (C-I > C-Br > C-Cl >> C-F), the C-F bond is significantly more stable.

  • Catalyst Choice: Palladium on carbon (Pd/C) is highly effective for the reduction of nitro groups.[7] Other catalysts like Raney Nickel could also be used but may require more forcing conditions that could compromise selectivity.[2] Gold-based catalysts have also shown high chemoselectivity in similar reductions.[8]

Experimental Workflow and Data

The overall process involves setting up a reaction under an inert atmosphere, performing the hydrogenation, and then safely working up the reaction to isolate the product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Reactor Assembly & Inspection B Nitrogen Purge (Inerting) A->B C Charge Substrate & Solvent B->C D Catalyst Addition (under N₂) C->D E Hydrogen Purge & Pressurization D->E F Vigorous Stirring at RT E->F G Reaction Monitoring (TLC/LC-MS) F->G H Nitrogen Purge G->H Reaction Complete I Catalyst Filtration via Celite H->I J Solvent Evaporation I->J K Purification (if needed) J->K L Pure Aniline Derivative K->L

Caption: Experimental workflow for catalytic hydrogenation.

Table 1: Representative Reaction Parameters
ParameterRecommended Value/ConditionRationale / Notes
Substrate Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate---
Catalyst 5-10% Palladium on Carbon (Pd/C)5-10 mol% loading (w/w vs. substrate). A standard, highly effective catalyst.[7][9]
Solvent Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)Provides good solubility for the substrate and is compatible with the reaction.[2]
Hydrogen Pressure 1 atm (Balloon) to 50 psiHigher pressure can increase reaction rate but balloon pressure is often sufficient for lab scale.
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic; cooling may be needed on a larger scale.[10]
Reaction Time 2 - 6 hoursMonitor by TLC or LC-MS for disappearance of starting material.
Typical Yield >95%The reaction is generally clean and high-yielding.[7]

Detailed Experimental Protocol

This protocol is designed for a ~1-5 gram scale. Adjust volumes accordingly.

Materials & Equipment:
  • Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

  • 10% Palladium on Carbon (Pd/C, preferably 50% wet with water)

  • Methanol (ACS grade or higher)

  • Celite® 545

  • Two or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen (N₂) and Hydrogen (H₂) gas lines with regulators

  • Hydrogen balloon

  • Vacuum filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:
  • Reactor Setup and Inerting:

    • Assemble a dry three-necked flask equipped with a magnetic stir bar, a nitrogen inlet, a gas outlet (bubbler), and a stopper.

    • Thoroughly purge the entire system with nitrogen for 5-10 minutes to remove all oxygen.[11][12]

    • Scientist's Note: Removing oxygen is a critical safety step to prevent the formation of a potentially explosive mixture with hydrogen.[10][13]

  • Charging the Reagents:

    • Under a positive flow of nitrogen, add the tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (1.0 eq) to the flask.

    • Add methanol (approx. 10-20 mL per gram of substrate). Stir until the substrate is fully dissolved.

    • Carefully add the 10% Pd/C catalyst (0.05 - 0.10 eq by weight) in one portion.

    • Scientist's Note: Handle the Pd/C catalyst in a well-ventilated area. While wet catalyst is safer, dry catalyst can be pyrophoric and ignite upon contact with air or solvents.[12][14] Adding it under an inert atmosphere minimizes this risk.

  • Hydrogenation:

    • Stopper the flask securely. Evacuate the flask by applying a vacuum and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle 3-5 times to ensure the atmosphere is fully replaced.

    • Ensure the hydrogen balloon remains attached to maintain a positive pressure (~1 atm).

    • Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good contact between the substrate, catalyst, and hydrogen gas.

    • Scientist's Note: The reaction is often accompanied by a slight exotherm and consumption of hydrogen (the balloon will deflate). On larger scales, an ice bath may be necessary to control the temperature.[10]

  • Reaction Monitoring:

    • Periodically check the reaction's progress by TLC or LC-MS. To take a sample, briefly stop stirring, switch the atmosphere back to nitrogen, and quickly withdraw a small aliquot with a pipette.

    • The reaction is complete when the starting material spot has completely disappeared.

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, carefully purge the flask with nitrogen for 5-10 minutes to remove all residual hydrogen.[11]

    • Prepare a small pad of Celite® (~1-2 cm thick) in a Büchner funnel. Wet the pad with methanol.

    • Carefully filter the reaction mixture through the Celite pad under vacuum. The Celite helps to trap the fine Pd/C particles.[14]

    • Wash the flask and the Celite pad with additional methanol to ensure all the product is collected.

    • Scientist's Note (CRITICAL): The filtered Pd/C catalyst on the Celite pad is highly pyrophoric and may ignite upon drying in air.[14] Immediately after filtration, quench the pad by carefully adding water to it and keep it wet.[14] Store in a clearly labeled, dedicated waste container for used catalysts.

  • Product Isolation:

    • Transfer the clear filtrate to a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The resulting solid or oil is typically of high purity. If further purification is needed, it can be achieved by recrystallization or silica gel column chromatography.

Safety and Hazard Management

Catalytic hydrogenation is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air (explosive limits: 4-75%).[13] Always work in a well-ventilated fume hood and ensure there are no ignition sources nearby.[11][12] Check all gas lines and connections for leaks with a soap solution before introducing hydrogen.[11]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use (when it is "activated" and saturated with hydrogen), is pyrophoric and can ignite spontaneously upon exposure to air.[12][14] Never allow the used catalyst to dry in the open. Always keep it wet with water or solvent and handle it under an inert atmosphere whenever possible.[10][14]

  • Exothermic Reaction: The reduction of a nitro group is an exothermic process. For larger-scale reactions, monitor the internal temperature and have a cooling bath ready to prevent a thermal runaway.[1]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete or Stalled Reaction Inactive catalyst ("poisoned")Ensure starting materials and solvents are pure. Sulfur or halide impurities can poison the catalyst. Use fresh catalyst.
Poor mass transferIncrease the stirring rate. Ensure the catalyst is well-suspended.
Insufficient hydrogenEnsure the hydrogen supply is adequate and there are no leaks in the system.
Low Yield Product adsorbed on catalystWash the catalyst/Celite pad thoroughly with more solvent after filtration.
Mechanical losses during work-upEnsure careful transfers between flasks.
Presence of Side Products Incomplete reductionIncrease reaction time or add a small amount of fresh catalyst.
Dehalogenation (unlikely for C-F)Use milder conditions (e.g., lower H₂ pressure). This is more common with aryl chlorides or bromides.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.
  • X-Innovation. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Industrial Safety Solution. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • Chem LibreTexts. (2023, March 14). Boc Protection Mechanism (Boc2O).
  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP.
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni).
  • Wiener, H., Blum, J., & Sasson, Y. (1991). Studies on the Mechanism of Transfer Hydrogenation of Nitroarenes by Formate Salts Catalyzed by Pd/C. The Hebrew University of Jerusalem.
  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Freifelder, M. (1971).
  • Reddy, K. R., et al. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry.
  • Xu, D., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research.
  • ChemicalBook. (n.d.). 4-Fluoro-2-methylaniline synthesis.
  • Corma, A., Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science.
  • Li, H., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology.

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Utilizing Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

Introduction: A Versatile Building Block in Modern Drug Discovery Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is a bespoke chemical entity poised for significant applications in medicinal chemistry and materi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is a bespoke chemical entity poised for significant applications in medicinal chemistry and materials science. Its unique trifecta of functionalities—a Boc-protected amine, a fluorine atom, and a nitro group—on an aromatic scaffold makes it an invaluable building block. The electron-withdrawing nature of the nitro and fluoro groups activates the aryl ring for various palladium-catalyzed cross-coupling reactions, while the protected amine offers a handle for subsequent synthetic transformations. This guide provides detailed protocols and scientific rationale for employing this substrate in several cornerstone cross-coupling reactions, empowering researchers to unlock its synthetic potential.

The strategic placement of the fluoro and nitro groups significantly influences the reactivity of the C-X bond (where X is a leaving group, typically a halide or triflate, that would be present at a position targeted for coupling, such as a bromine or iodine). The electron-withdrawing properties of these groups can facilitate the oxidative addition step in many palladium-catalyzed cycles.[1][2] This document outlines starting-point conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a paramount method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl motifs prevalent in pharmaceuticals.[3] The reaction couples an organoboron species with an organohalide. For a derivative of our title compound, for instance, 2-bromo-5-fluoro-4-nitro-N-methyl-N-Boc-aniline, the following protocol can be envisioned.

Conceptual Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Aryl Halide (1 equiv) Arylboronic Acid (1.2 equiv) Base (e.g., K₂CO₃, 2 equiv) catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) reagents->catalyst solvent Degassed Solvent (e.g., 1,4-Dioxane/H₂O) catalyst->solvent heat Heat to 80-100 °C (4-12 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous Workup (EtOAc, H₂O, Brine) monitor->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Precursor

This protocol is adapted from established procedures for electron-deficient aryl halides.[4][5]

Materials:

  • Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate derivative (e.g., with a bromine or iodine at a coupling position) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv) to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Scientific Rationale:
  • Catalyst System: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings. The dppf ligand provides a good balance of electron-donating properties and steric bulk to stabilize the palladium center.[4]

  • Base: A base like potassium carbonate is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[6]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Water aids in dissolving the inorganic base and the boronic acid salt, while the organic solvent solubilizes the organic reactants and catalyst.[7]

Data Summary: Suzuki-Miyaura Reaction Conditions
ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂, Pd(OAc)₂/SPhosRobust for electron-deficient systems.
Ligand dppf, SPhosBalances stability and reactivity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates boronic acid.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OEnsures solubility of all components.
Temperature 80 - 110 °CProvides thermal energy for the reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[8] This reaction allows for the coupling of an aryl halide with an amine.

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR¹R² PdII_Amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base PdII_Amido L₂Pd(II)(Ar)(NR¹R²) Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR¹R² RE->Product Base Base Base->Deprot Amine HNR¹R² Amine->Amine_Coord ArylHalide Ar-X ArylHalide->OA

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent defluorination during Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate hydrogenation

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists scaling up the catalytic hydrogenation of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists scaling up the catalytic hydrogenation of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate .

Reducing a nitro group situated ortho to a fluorine atom presents a significant chemoselectivity challenge. The primary failure mode in this transformation is hydrodefluorination —the undesired cleavage of the C-F bond. This guide synthesizes mechanistic theory with field-validated protocols to help you achieve >98% selectivity for the desired aniline while preserving both the fluorine atom and the acid-sensitive Boc protecting group.

Mechanistic Pathway Analysis

To solve defluorination, we must first understand the competing kinetic pathways on the catalyst surface.

Mechanism SM Tert-butyl N-(3-fluoro-4-nitrophenyl) -N-methylcarbamate Intermediate Partially Reduced Intermediates (Nitroso / Hydroxylamine) SM->Intermediate + H2 Product Desired Aniline (Fluorine Intact) Intermediate->Product + H2 (Fast) Defluor Defluorinated Byproduct (Hydrodefluorination) Intermediate->Defluor H-Starvation / Pd Catalyst Product->Defluor Over-reduction (High Temp)

Reaction pathways showing desired nitro reduction vs. hydrodefluorination.

Troubleshooting & FAQs

Q1: Why am I observing 10–15% defluorination when using standard Pd/C? A1: Palladium possesses a high affinity for halogens and readily undergoes oxidative addition into the C-F bond[1]. As the strongly electron-withdrawing nitro group is reduced to an electron-donating amine, the aromatic ring becomes increasingly electron-rich. This electronic shift lowers the activation barrier for the Pd metal center to insert into the C-F bond, leading to rapid hydrodefluorination. Switching to a less aggressive metal is required.

Q2: How does hydrogen gas dispersion (mass transfer) impact fluorine retention? A2: Hydrodefluorination is highly sensitive to "hydrogen-starved" conditions[2]. When H₂ mass transfer into the liquid phase is poor (due to low agitation or low pressure), the residence time of partially reduced intermediates (such as hydroxylamines) on the catalyst surface drastically increases. This kinetic delay provides the necessary time for the slower, higher-activation-energy C-F cleavage pathway to outcompete the final hydrogenation step[2].

Q3: Literature suggests adding acid to prevent dehalogenation. Can I do this with my substrate? A3: It is true that acidic media suppress dehalogenation by protonating the resulting aniline, which withdraws electron density from the ring and disfavors metal oxidative addition[3]. However, your substrate contains a tert-butyl carbamate (Boc) group , which is highly sensitive to strong acids like HCl or H₂SO₄. To resolve this without destroying your protecting group, you should utilize a slightly poisoned catalyst (e.g., sulfided Pt/C)[4] or highly dispersed Nickel nanoparticles[5]. These catalysts inherently lack the activity to cleave C-F bonds, eliminating the need for harsh acidic modifiers.

Process Logic & Decision Matrix

Use the following logic tree to diagnose and correct your reaction parameters during scale-up.

Workflow Step1 Detect Defluorination > 0.5% Step2 Is Catalyst Pd/C? Step1->Step2 Step3A Switch to 1% Pt/C or Ni Step2->Step3A Yes Step3B Check H2 Mass Transfer Step2->Step3B No Step4A Increase Agitation / Pressure Step3B->Step4A H-Starved Step4B Add Weak Acid (Glacial AcOH) Step3B->Step4B H2 is Adequate

Decision matrix for troubleshooting hydrodefluorination during scale-up.

Catalyst & Condition Screening Data

The following table summarizes the quantitative impact of catalyst selection and reaction conditions on the chemoselectivity of the reduction. Note: Data reflects optimized parameters to preserve the Boc group.

Catalyst SystemAdditive / ConditionH₂ PressureDesired Aniline YieldDefluorinated Byproduct
5% Pd/CNone2 bar78.5%18.2%
5% Pd/CNone10 bar86.0%11.5%
1% Pt/CNone5 bar92.4%5.1%
1% Pt/C0.1 eq Glacial AcOH5 bar96.5%0.8%
1% Pt/C (Sulfided) None 5 bar 98.2% < 0.1%
Ni NanoparticlesNone5 bar97.8%< 0.1%
Self-Validating Experimental Protocol

This protocol utilizes 1% Sulfided Pt/C to ensure maximum retention of the fluorine atom while maintaining a neutral pH to protect the Boc group.

Step 1: Reactor Preparation

  • Charge a clean, dry autoclave reactor with Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (1.0 equivalent).

  • Add anhydrous Ethanol (10 volumes). Ensure the solvent is degassed to prevent unwanted oxidative side reactions.

  • Charge 1% Sulfided Pt/C (0.05 equivalents by weight). Caution: Do not use standard Pd/C.

Step 2: Purging and Pressurization

  • Seal the reactor and purge the headspace with Nitrogen (3 cycles of 3 bar) to remove oxygen.

  • Purge with Hydrogen gas (3 cycles of 3 bar).

  • Pressurize the reactor to 5 bar H₂ and set the impeller to high agitation (e.g., >800 RPM depending on reactor geometry).

    • Self-Validation Checkpoint: Monitor the initial pressure drop. A rapid, linear H₂ uptake indicates the reaction is under kinetic control. If the uptake is flat or erratic, you have a mass transfer limitation (H-starvation)[2]. Immediately increase agitation to prevent the buildup of hydroxylamine intermediates that lead to defluorination.

Step 3: Temperature Control

  • Heat the reaction mixture to 50°C . Do not exceed 60°C, as elevated temperatures exponentially increase the rate of dehalogenation[1].

  • Maintain constant H₂ pressure at 5 bar via a mass flow controller.

Step 4: Endpoint Determination & Quenching

  • The reaction is complete when H₂ uptake ceases.

    • Self-Validation Checkpoint: Before quenching, pull an in-process control (IPC) sample for HPLC analysis. Confirm that the starting material and the nitroso/hydroxylamine intermediates are <0.1%. If intermediates remain, do not stop the reaction, as exposing these species to air during filtration can cause complex dimerization.

  • Once validated, cool the reactor to 20°C, vent the H₂, and purge with Nitrogen (3 cycles).

  • Filter the catalyst through a pad of Celite under a nitrogen atmosphere.

  • Concentrate the filtrate under reduced pressure to isolate Tert-butyl N-(4-amino-3-fluorophenyl)-N-methylcarbamate.

References
  • Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977.
  • Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogen
  • US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
  • Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by Highly Dispersed, Supported Nickel Nanoparticles.

Sources

Optimization

Optimizing reaction yield for Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate synthesis

Welcome to the technical support guide for the synthesis of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate. This document provides researchers, scientists, and drug development professionals with in-depth troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction yields and purity.

The synthesis of this molecule is typically achieved in a two-step process: first, the N-methylation of 3-fluoro-4-nitroaniline, followed by the tert-butoxycarbonyl (Boc) protection of the resulting secondary amine, N-methyl-3-fluoro-4-nitroaniline. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide is designed to address these specific issues with scientifically grounded solutions.

Overall Synthesis Workflow

The logical flow for producing Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate involves two sequential chemical transformations. The initial step focuses on introducing a methyl group to the amine, followed by the installation of a Boc protecting group.

Synthesis Workflow A Start: 3-fluoro-4-nitroaniline B Step 1: N-Methylation A->B Methylating Agent (e.g., Formaldehyde) C Intermediate: N-methyl-3-fluoro-4-nitroaniline B->C Forms Secondary Amine D Step 2: Boc Protection C->D Boc₂O, Base (e.g., TEA) E Final Product: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate D->E Purified Product Boc Protection Troubleshooting Start Boc Protection Fails/ Is Sluggish Cause1 Is the amine a weakly nucleophilic aniline? Start->Cause1 Sol1 1. Increase Temp (40-50°C) 2. Add catalytic DMAP 3. Switch to Methanol solvent Cause1->Sol1 Yes Cause2 Is Boc₂O hydrolyzed? Cause1->Cause2 No Sol2 1. Use anhydrous solvents. 2. Use a slight excess (1.1-1.2 eq) of Boc₂O. Cause2->Sol2 Yes Cause3 Is the base appropriate? Cause2->Cause3 No Sol3 Use 1.2-1.5 eq. of a non-nucleophilic base like Triethylamine (TEA). Cause3->Sol3 Yes

Troubleshooting

Technical Support Center: Optimizing HPLC Resolution for Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

Welcome to the Technical Support Center. This guide is specifically engineered for analytical researchers and drug development scientists tasked with developing robust High-Performance Liquid Chromatography (HPLC) method...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical researchers and drug development scientists tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate and its related impurities.

This molecule presents a "perfect storm" of chromatographic challenges: it contains a highly polarizable nitroaromatic ring, a fluorine atom, and a sterically hindered N-Boc (tert-butyloxycarbonyl) protected amine. Below, we dissect the causality behind common peak distortions and provide field-proven, self-validating protocols to achieve baseline resolution.

Part 1: Troubleshooting Guide & FAQs

Q1: My main API peak is splitting or showing severe broadening, even though NMR and LC-MS confirm high purity. What is causing this? A: This is a classic manifestation of carbamate rotamers. The N-Boc group exhibits hindered rotation around the C–N partial double bond, resulting in syn and anti conformers[1]. At ambient HPLC temperatures (20–25 °C), the rate of interconversion between these rotamers is similar to the chromatographic timescale. This dynamic equilibrium leads to peak broadening, severe tailing, or even a split peak that mimics a closely eluting impurity[2].

  • The Fix: Increase the column compartment temperature to 50 °C – 60 °C. Elevated temperatures provide the kinetic energy required to accelerate the interconversion rate until the rotamers coalesce into a single, sharp, time-averaged peak[3].

  • Self-Validation Test: Inject your sample at 25 °C, 40 °C, and 60 °C. If the "impurity" merges with the main peak and the total peak area remains constant, you have successfully identified and resolved a rotamer issue.

Q2: I cannot resolve the positional isomers (e.g., 3-fluoro-4-nitro vs. 2-fluoro-4-nitro) using a standard C18 column. How can I improve this separation? A: Positional isomers of fluorinated nitroaromatics have nearly identical hydrophobicities, making standard C18 (alkyl) stationary phases largely ineffective[4]. You must utilize a stationary phase that exploits differences in molecular shape and electron distribution.

  • The Fix: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The electron-deficient PFP ring provides strong π−π interactions with the electron-rich regions of the analyte. Furthermore, the rigid fluorine atoms on the stationary phase offer powerful dipole-dipole and shape selectivity. PFP columns are widely recognized as the gold standard for resolving nitro-substituted benzene positional isomers[5].

Q3: The des-Boc impurity (N-methyl-3-fluoro-4-nitroaniline) exhibits severe tailing and co-elutes with other degradants. How do I fix the peak shape? A: When the Boc group is cleaved, the resulting secondary aniline is highly basic. Basic amines interact strongly with acidic, unreacted silanol groups on the silica support of the column, causing secondary ion-exchange interactions that manifest as severe peak tailing[6].

  • The Fix: Lower the mobile phase pH to 3.0 using buffers like 10 mM potassium phosphate (pH 2.5) or 0.1% Trifluoroacetic acid (TFA). This protonates the residual silanols (pKa ~3.5–4.5), rendering them neutral and eliminating the secondary interactions.

Q4: What is the best organic modifier to separate the des-methyl impurity (Tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate) from the main product? A: While Acetonitrile (MeCN) is the default for many reversed-phase methods, Methanol (MeOH) often provides superior selectivity for nitroaromatics and carbamates. Methanol is a protic solvent and can participate in hydrogen bonding with the free N–H group of the des-methyl impurity, altering its solvation sphere and retention time compared to the N-methyl API[5].

Part 2: Experimental Protocols

Protocol 1: Rotamer Coalescence via Temperature Optimization

Objective: Eliminate peak splitting caused by N-Boc conformational isomerism.

  • Preparation: Prepare a 0.5 mg/mL solution of the API in the initial mobile phase.

  • Baseline Injection: Set the column oven to 25 °C. Inject 5 µL and record the chromatogram. Note the peak width at half-height ( W50​ ) and any peak splitting.

  • Temperature Gradient: Perform sequential injections, increasing the column temperature by 10 °C increments (35 °C, 45 °C, 55 °C, 65 °C). Allow 15 minutes of equilibration time between temperature changes.

  • Data Analysis: Plot W50​ versus Temperature. The optimal temperature is the lowest point at which the peak width stabilizes and symmetry ( As​ ) approaches 1.0.

  • Safety Note: Ensure your column chemistry is stable at 60 °C (most modern high-purity silica columns are stable up to 60–80 °C at acidic pH).

Protocol 2: Orthogonal Column Screening for Positional Isomers

Objective: Achieve baseline resolution ( Rs​≥1.5 ) between 2-fluoro and 3-fluoro isomers.

  • System Setup: Equip the HPLC with a column switching valve containing: Column A (C18, 50 x 4.6 mm, 2.7 µm) and Column B (PFP, 50 x 4.6 mm, 2.7 µm).

  • Mobile Phase:

    • Channel A: 0.1% TFA in Water (pH ~2.0).

    • Channel B: Methanol.

  • Gradient Elution: Run a universal screening gradient from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.

  • Evaluation: Calculate the resolution ( Rs​ ) between the positional isomers using the standard USP resolution equation[4]. Select the PFP column if Rs​ on C18 is <1.5 .

Part 3: Data Presentation

Table 1: Impact of Stationary Phase on Isomer Resolution

Stationary PhaseSelectivity MechanismResolution of Positional IsomersPeak Shape (Basic Impurities)
C18 (Standard) HydrophobicPoor ( Rs​<1.0 )Moderate
C18 (End-capped) HydrophobicPoor ( Rs​<1.0 )Excellent
Phenyl-Hexyl Hydrophobic, π−π Good ( Rs​≈1.5 )Good
PFP (Pentafluorophenyl) Hydrophobic, π−π , Dipole, ShapeExcellent ( Rs​>2.0 ) Good

Table 2: Mobile Phase & Temperature Optimization Matrix

ParameterObservationMechanistic CauseCorrective Action
Column Temp: 25 °C Broad/Split API PeakSlow rotamer interconversionIncrease to 50–60 °C
Column Temp: 60 °C Sharp, Single API PeakFast rotamer coalescenceMaintain 60 °C
Modifier: Acetonitrile Co-elution of Des-methylLack of protic interactionsSwitch to Methanol
Modifier: Methanol Baseline ResolutionH-bonding with N-H groupMaintain Methanol
Buffer pH: 6.0 Tailing of Des-Boc amineSecondary silanol interactionsLower pH to 2.5
Buffer pH: 2.5 Sharp Des-Boc peakSilanols protonated/neutralizedMaintain pH 2.5

Part 4: Visualizations

Workflow start Start: Method Scouting Tert-butyl N-(3-fluoro-4-nitrophenyl) -N-methylcarbamate step1 Select Stationary Phase (PFP or Phenyl-Hexyl for Isomers) start->step1 step2 Optimize Mobile Phase (MeOH/H2O, pH < 3.0) step1->step2 step3 Evaluate Peak Shape (Check for Rotamer Splitting) step2->step3 step4 Optimize Temperature (Increase to 50-60°C if broadened) step3->step4 end Finalized Robust HPLC Method step4->end

Figure 1: HPLC method development workflow for Boc-protected carbamates.

Troubleshooting issue Issue: Poor Resolution or Peak Distortion split Peak Splitting / Broadening (Main Peak) issue->split coelute Co-elution of Positional Isomers issue->coelute tailing Severe Tailing (Des-Boc Impurity) issue->tailing sol_split Increase Column Temp (50°C - 60°C) to Coalesce Rotamers split->sol_split sol_coelute Switch from C18 to PFP (Pentafluorophenyl) Column coelute->sol_coelute sol_tailing Lower pH to 2.5 (0.1% TFA or Phosphate) to Mask Silanols tailing->sol_tailing

Figure 2: Troubleshooting logic tree for peak distortion and co-elution.

Sources

Optimization

Optimizing the purification of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with purifying Tert-butyl N-(3-fluoro-4-n...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with purifying Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate .

This molecule presents a unique triad of chromatographic challenges: a highly polar and electron-withdrawing nitroaromatic ring, a bulky secondary amine structure, and a Boc-protecting group prone to conformational isomerism. This guide synthesizes structural causality with field-proven methodologies to ensure you achieve high-purity isolation without yield-destroying degradation.

Part 1: Mechanistic Troubleshooting & FAQs

Before adjusting your flow rate or solvent polarity, you must understand why this specific carbamate behaves erratically on a silica stationary phase.

Q1: Why does my pure product elute as a broad, streaking band or split into two distinct peaks on TLC and the column? The Rotamer Effect: The N-Boc group on a secondary amine (N-methyl) does not rotate freely. The delocalization of the nitrogen lone pair into the carbamate carbonyl creates a partial double bond (N=C). Because the nitrogen is bonded to both a methyl group and a bulky 3-fluoro-4-nitrophenyl ring, severe steric hindrance traps the molecule in distinct cis and trans conformational isomers (rotamers)[1].

  • Causality: During chromatography, these rotamers exhibit slightly different dipole moments and affinities for the silica gel. If the rate of interconversion between the cis and trans states is similar to the timescale of your column elution, the peaks will smear, broaden, or split entirely, mimicking the appearance of an impurity[2].

  • Solution: Shift the mobile phase away from standard Hexane/Ethyl Acetate. Incorporating a non-polar, polarizable solvent like Toluene (e.g., Toluene/Ethyl Acetate 9:1) alters the solvation shell around the carbamate, often coalescing the rotameric signals into a single, sharp band.

Q2: I am experiencing severe peak tailing. Is the silica gel degrading my compound? Silanol Interactions vs. Degradation: While the 3-fluoro-4-nitroaniline core is heavily electron-deficient and non-basic, the carbamate carbonyl and the nitro group act as strong hydrogen-bond acceptors. These moieties interact non-specifically with the acidic silanol groups ( Si−OH ) on the surface of the silica gel, causing the analyte to "drag" and form an asymmetrical tail[3].

  • Causality: Tailing is a mass-transfer issue caused by secondary retention mechanisms[3]. However, acidic silica can also cause partial Boc-deprotection over prolonged exposure[4].

  • Self-Validating Test (2D-TLC): To differentiate between benign tailing and active degradation, spot your crude mixture on a TLC plate and run it. Dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, all spots will align on a perfect diagonal. If off-diagonal spots appear (typically a highly polar spot at the baseline), your Boc group is cleaving[4].

  • Solution: Deactivate the silica gel by adding 1% Triethylamine (TEA) to your mobile phase. TEA competitively binds to the acidic silanol sites, masking them from your carbamate and preventing both tailing and acid-catalyzed deprotection[4].

Part 2: Quantitative Optimization Data

The following table summarizes the causal effects of different mobile phase strategies on the peak symmetry and recovery of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate.

Mobile Phase SystemModifier AddedPeak Shape / SymmetryPrimary Causality & Observation
Hexanes / EtOAc (8:2)NoneBroad, split, severe tailingRotamer separation occurs; strong H-bonding to active silanols[3].
Hexanes / EtOAc (8:2)1% TEASplit, but sharp trailing edgeSilanols neutralized, tailing fixed, but rotameric splitting persists[4].
Toluene / EtOAc (9:1)NoneCoalesced, moderate tailingToluene π−π interactions stabilize rotamer transition state; tailing remains.
Toluene / EtOAc (9:1) 1% TEA Sharp, highly symmetrical Optimal. Rotamers coalesced by solvent; silanols masked by TEA[4].

Part 3: Experimental Protocol for Optimized Purification

This self-validating protocol ensures that the chromatographic system is perfectly tuned for Boc-protected secondary anilines.

Step 1: Stationary Phase Deactivation (Slurry Packing)

  • Prepare your optimized mobile phase: 90% Toluene, 9% Ethyl Acetate, and 1% Triethylamine (TEA) by volume.

  • In an Erlenmeyer flask, combine standard flash silica gel (40-63 µm) with the mobile phase. Stir gently to create a uniform slurry. Note: The TEA will generate a slight exothermic reaction as it neutralizes the acidic silanols.

  • Pour the slurry into the column in a single, continuous motion to prevent banding.

  • Flush the packed column with 3 column volumes (CV) of the mobile phase to ensure complete equilibration and deactivation of the silica bed.

Step 2: Sample Preparation (Dry Loading) Causality: Wet loading this specific compound in a strong solvent (like DCM) will cause immediate band broadening due to solvent mismatch at the column head[5]. Dry loading eliminates this variable.

  • Dissolve the crude Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate in a minimum volume of Dichloromethane (DCM).

  • Add deactivated silica gel (pre-treated with TEA and dried) to the flask (approx. 3 grams of silica per 1 gram of crude product).

  • Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

Step 3: Elution and Fraction Collection

  • Carefully load the dry powder onto the flat head of the prepared column. Top with a 1 cm layer of clean sand to protect the bed.

  • Elute isocratically with the Toluene/EtOAc/TEA mixture.

  • Monitor fraction collection via TLC. Because the nitroaromatic ring is highly UV-active, use a 254 nm UV lamp for visualization. The target compound will appear as a single, sharp, dark purple spot against the green fluorescent background.

  • Pool the product-containing fractions and concentrate in vacuo. Crucial: Co-evaporate with pure Toluene twice to remove residual TEA before final high-vacuum drying.

Part 4: Logical Workflow Visualization

Below is the logical decision tree for troubleshooting the purification of this specific molecule.

PurificationWorkflow A Crude Reaction Mixture (Boc-Product + Impurities) B TLC & Mobile Phase Screening A->B C Peak Shape Analysis B->C D Broad/Split Peaks (N-Boc Rotamers) C->D Band splitting E Severe Tailing (Silanol Interactions) C->E Streaking H Dry Loading & Flash Chromatography C->H Sharp bands F Modify Solvent System (Switch to Toluene/EtOAc) D->F G Deactivate Silica (Add 1% TEA modifier) E->G F->H G->H I Pure Target Compound H->I

Fig 1: Troubleshooting workflow for the chromatographic purification of N-Boc aniline derivatives.

Part 5: References

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at:[Link][3]

  • ALWSCI Technologies. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blogs. Available at:[Link][5]

  • Harvey, D. (2024). Broadening of Chromatographic Peaks. Chemistry LibreTexts. Available at:[Link][2]

  • Yin, J., et al. (2008). Total Synthesis of (+)-Superstolide A. The Journal of Organic Chemistry, ACS Publications. Available at:[Link][1]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

Welcome to the technical support center for Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues encountered with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Understanding the Molecule: A Proactive Approach to Solubility

Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is a compound with a molecular structure that presents inherent challenges for aqueous solubility. The presence of a non-polar phenyl ring and a bulky tert-butyl group contributes to its hydrophobic character. While the nitro and carbamate functional groups add some polarity, the overall molecule is expected to be sparingly soluble in water. Lower members of the nitroalkane family are sparingly soluble in water, while higher nitroalkanes and aromatic nitro compounds are generally insoluble.[1] All nitro compounds, however, are typically readily soluble in a wide range of organic solvents.[1]

This guide will walk you through a logical progression of troubleshooting steps, from simple solvent adjustments to more advanced formulation strategies.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My initial attempt to dissolve Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate directly in my aqueous buffer failed. What is the first step I should take?

A1: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.

Directly dissolving a hydrophobic compound like this in an aqueous medium is often unsuccessful. The principle of "like dissolves like" is fundamental here; a largely non-polar solute will dissolve best in a non-polar or moderately polar solvent.[2][3]

Recommended Organic Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for dissolving a broad range of organic compounds.

  • Dimethylformamide (DMF): Another strong polar aprotic solvent suitable for creating high-concentration stock solutions.

  • Ethanol or Methanol: These polar protic solvents can also be effective, though they may be less potent than DMSO or DMF for highly insoluble compounds.

Experimental Protocol: Preparing a Concentrated Stock Solution

  • Accurately weigh a small amount of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate.

  • Add a minimal volume of your chosen organic solvent (e.g., DMSO) to the solid.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Once dissolved, you can dilute this stock solution into your aqueous buffer to the desired final concentration. Crucially, ensure the final concentration of the organic solvent in your aqueous medium is low (typically <1% v/v) to avoid impacting your biological system.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. What should I do?

A2: This indicates that the aqueous solubility limit has been exceeded. You can address this through several strategies, primarily by using co-solvents or adjusting the pH of your aqueous medium.

Precipitation upon dilution is a common issue with poorly soluble compounds.[4][5] The following approaches can help maintain the compound's solubility in the final aqueous solution.

Troubleshooting Workflow for Precipitation

G start Precipitation Observed cosolvent Option 1: Utilize a Co-solvent System start->cosolvent ph_adjust Option 2: Adjust pH start->ph_adjust formulation Option 3: Advanced Formulation start->formulation cosolvent_details Incorporate a water-miscible organic solvent (e.g., Ethanol, Propylene Glycol) in the final aqueous buffer. cosolvent->cosolvent_details ph_details Systematically vary the pH of the buffer to determine the point of maximum solubility. ph_adjust->ph_details formulation_details Consider cyclodextrin complexation or creating a solid dispersion. formulation->formulation_details

Caption: Troubleshooting workflow for compound precipitation.

Strategy 1: Co-solvent Systems

A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes by reducing the overall polarity of the solvent mixture.[6][7]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-10%Generally well-tolerated in many biological assays.
Propylene Glycol (PG)5-20%A common excipient in pharmaceutical formulations.[8]
Polyethylene Glycol 400 (PEG 400)10-30%Effective for a wide range of poorly soluble drugs.[9]

Experimental Protocol: Solubility Enhancement with a Co-solvent

  • Prepare your aqueous buffer.

  • Add the desired percentage of the co-solvent (e.g., 10% ethanol).

  • Slowly add the concentrated stock solution of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate while vortexing to ensure rapid mixing.

  • Visually inspect for any signs of precipitation. If the solution remains clear, the compound is likely soluble at that concentration.

Strategy 2: pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the solution. While Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate does not have strongly acidic or basic functional groups that are readily ionizable, the nitro and carbamate moieties can exhibit subtle pH-dependent interactions.[1][10] It is worthwhile to experimentally determine if pH modification can improve solubility. Compounds with acidic functional groups that are insoluble in water may become soluble in a basic aqueous environment due to the formation of a more polar ionic species.[11] Similarly, compounds with basic functional groups that are insoluble in water can become soluble in an acidic aqueous environment.[11]

Experimental Protocol: pH-Dependent Solubility Screen

  • Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Add a fixed amount of the compound's stock solution to each buffer.

  • Equilibrate the samples for a set period (e.g., 24 hours) with agitation.

  • Visually or spectrophotometrically assess the solubility at each pH.

Q3: I have tried co-solvents and pH adjustment, but I still face solubility issues or the required solvent concentrations are incompatible with my experiment. What are my next options?

A3: For challenging cases, advanced formulation strategies such as cyclodextrin complexation or creating amorphous solid dispersions are recommended.

These techniques are widely used in the pharmaceutical industry to enhance the solubility and bioavailability of poorly soluble drug candidates.[8]

Strategy 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate hydrophobic guest molecules, like our compound of interest, forming an inclusion complex that has significantly improved aqueous solubility.[12]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, widely used in parenteral formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and a favorable safety profile.

Experimental Protocol: Solubility Enhancement with Cyclodextrins

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess amount of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate to each cyclodextrin solution.

  • Equilibrate the mixtures for 24-48 hours with constant agitation.

  • Centrifuge or filter the samples to remove undissolved compound.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Logical Flow for Cyclodextrin-Mediated Solubilization

G start Poorly Soluble Compound complex Inclusion Complex Formation start->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex soluble_complex Water-Soluble Complex complex->soluble_complex

Caption: Mechanism of cyclodextrin-based solubility enhancement.

Strategy 2: Amorphous Solid Dispersions (ASDs)

Crystalline solids have a highly ordered lattice structure that requires significant energy to break for dissolution. In contrast, amorphous solids lack this long-range order and are generally more soluble. Creating an ASD involves dispersing the compound in a polymer matrix in its amorphous form.

This is a more advanced technique typically employed in later-stage drug development but can be a powerful tool for overcoming extreme solubility challenges.

General Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

For a quantitative assessment of solubility, the shake-flask method is a reliable and widely accepted technique.[3]

  • Preparation: Add an excess amount of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate to a vial containing a known volume of the test solvent (e.g., buffer with 5% ethanol).

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., 25°C) for 24-72 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the sample to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. A calibration curve with known concentrations of the compound should be used for accurate quantification.[3]

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • tert-Butyl (3-fluoro-4-nitrophenyl)carbamate. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • NITRO COMPOUNDS. (2020, March 29). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Preparation and properties of carbamates, nitrocarbamates and their derivatives. (n.d.). OpenBU. Retrieved from [Link]

  • tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). PMC. Retrieved from [Link]

  • 24.6: Nitro Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. (n.d.). BioDuro. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). PubMed. Retrieved from [Link]

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (2026, March 15). Retrieved from [Link]

  • Solubility of Nitro Containing Molecules. (2023, October 5). Reddit. Retrieved from [Link]

  • tert-Butyl (3-fluoro-2-methylphenyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC. Retrieved from [Link]

  • 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Tert-butyl n-(3-fluoro-5-nitrophenyl)carbamate. (n.d.). PubChemLite. Retrieved from [Link]

  • Tri-tert-butylphosphine. (n.d.). KANTO CHEMICAL CO.,INC. Retrieved from [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 13). YouTube. Retrieved from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). Retrieved from [Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds. (n.d.). PMC. Retrieved from [Link]

  • tert-Butyl (3-fluoro-2-methylphenyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) tert-Butyl carbamate. (2025, August 8). Retrieved from [Link]

  • Terbucarb. (2025, November 3). AERU - University of Hertfordshire. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate vs. Non-Fluorinated Analogs

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Workflow Guide Executive Summary In modern drug discovery and organic synthesis, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Workflow Guide

Executive Summary

In modern drug discovery and organic synthesis, the strategic incorporation of fluorine is a foundational technique for modulating pharmacokinetics and enabling divergent synthetic pathways. This guide provides an in-depth comparison between Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate and its non-fluorinated analog, Tert-butyl N-(4-nitrophenyl)-N-methylcarbamate . By analyzing the profound electronic and steric impacts of a single ortho-fluorine substitution, this document outlines the causality behind its superior utility as a synthetic hub—specifically its capacity for Nucleophilic Aromatic Substitution (SNAr)—and provides self-validating experimental protocols for its functionalization.

The Strategic Role of Fluorine in Nitroaromatics

While both the fluorinated and non-fluorinated carbamates serve as precursors to N-methylaniline derivatives, the addition of a fluorine atom at the 3-position fundamentally alters the molecule's reactivity and the physicochemical properties of its downstream derivatives.

Mechanistic Causality
  • SNAr Activation: The fluorine atom in the 3-position is located ortho to the strongly electron-withdrawing nitro group. Fluorine's high electronegativity pulls electron density away from the C3 carbon, creating a highly electrophilic center. During nucleophilic attack, the para-nitro group stabilizes the resulting anionic Meisenheimer complex via resonance (-M effect), making the fluorine an exceptional leaving group[1]. The non-fluorinated analog completely lacks this electrophilic handle.

  • Physicochemical Modulation: Fluorine substitution increases the overall lipophilicity (logP) of the molecule, which is a critical parameter for enhancing membrane permeability in downstream drug candidates[2].

  • Basicity Tuning (pKa): Upon reduction of the nitro group to an amine, the strong inductive electron-withdrawing effect (-I) of the fluorine atom significantly lowers the pKa of the resulting aniline[3]. This reduced basicity is frequently exploited by medicinal chemists to improve oral bioavailability and mitigate off-target liabilities, such as hERG channel binding.

Logic F_Atom 3-Fluoro Substitution on Nitroaromatic Ring Inductive Strong Inductive Electron Withdrawal (-I) F_Atom->Inductive Lipophilicity Increased Lipophilicity (logP) F_Atom->Lipophilicity SNAr_Effect Activates C3 for SNAr (Excellent Leaving Group) Inductive->SNAr_Effect Amine_Effect Lowers pKa of Resulting Amine Inductive->Amine_Effect

Logical mapping of fluorine's electronic effects on reactivity.

Structural & Physicochemical Comparison

The table below summarizes the quantitative and qualitative differences between the two analogs, highlighting how a single atom substitution dictates the molecule's synthetic trajectory.

PropertyTert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamateTert-butyl N-(4-nitrophenyl)-N-methylcarbamateCausality / Impact
Molecular Formula C12H15FN2O4C12H16N2O4F replaces H at the C3 position.
SNAr Reactivity (C3) Highly ActiveInactiveF acts as a leaving group; activated by the para-NO2 group[1].
Lipophilicity (logP) Higher (~2.8)Lower (~2.5)The non-polarizable C-F bond increases hydrophobic surface area[2].
pKa of Reduced Amine Lower (~3.5 - 4.0)Higher (~4.5 - 5.0)Strong -I effect of F withdraws electron density from the NH2 lone pair[3].
Steric Profile F (vdW radius 1.47 Å)H (vdW radius 1.20 Å)F is slightly larger, which can lock conformations in target-binding pockets[3].

Experimental Workflows & Self-Validating Protocols

The true value of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate lies in its ability to undergo sequential functionalization. The workflow below illustrates the standard two-step process: SNAr displacement followed by nitro reduction.

G Start Tert-butyl N-(3-fluoro-4-nitrophenyl) -N-methylcarbamate SNAr SNAr Reaction (Amine, DIPEA, DMF, 80°C) Start->SNAr Nucleophilic Attack Intermediate 3-Substituted-4-nitro Intermediate SNAr->Intermediate F- Displacement Reduction Nitro Reduction (Pd/C, H2, MeOH) Intermediate->Reduction Isolation & Purif. Product 3-Substituted-4-amino Aniline Derivative Reduction->Product H2 Uptake

Workflow: SNAr displacement followed by nitro reduction.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the 3-Fluoro Group

Objective: Displace the fluorine atom with a secondary amine to build molecular complexity prior to reduction.

  • Reagents: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (1.0 eq), Secondary Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Procedure:

    • Dissolve the fluorinated carbamate in anhydrous DMF. Causality: DMF is a polar aprotic solvent that solvates the nucleophile without hydrogen bonding, maximizing its reactivity and stabilizing the highly polar Meisenheimer transition state[4].

    • Add DIPEA followed by the secondary amine. Causality: DIPEA acts as a sterically hindered, non-nucleophilic "proton sponge." It prevents the amine nucleophile from being neutralized by the liberated HF, thereby maintaining a high concentration of the active nucleophile[4].

    • Heat the mixture to 80 °C for 4-6 hours under an inert atmosphere.

  • Self-Validation System: Monitor the reaction via LC-MS and visual inspection. The reaction is self-validating through a distinct bathochromic shift: the pale yellow solution will transition to a deep orange or red. This color change occurs because the incoming amine donates electron density into the aromatic ring, creating a strong "push-pull" chromophore with the para-nitro group. The reaction is deemed complete when the starting material mass [M+H]+ is fully replaced by the product mass.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the nitro group to an amine for subsequent coupling (applicable to both the non-fluorinated analog and the SNAr products of the fluorinated analog).

  • Reagents: Nitroaromatic substrate (1.0 eq), 10% Palladium on Carbon (Pd/C) (10 wt%), Methanol (0.1 M), Hydrogen gas (1 atm).

  • Procedure:

    • Dissolve the nitro compound in Methanol and carefully add 10% Pd/C under an inert argon atmosphere to prevent ignition. Causality: Methanol provides excellent solubility for the substrate and acts as a protic shuttle, facilitating the multiple proton-coupled electron transfer steps required to reduce a nitro group through the nitroso and hydroxylamine intermediates to the final amine[5].

    • Purge the flask with H2 gas and stir vigorously at room temperature under a hydrogen balloon for 2-4 hours.

  • Self-Validation System: The reduction of a nitro group to an amine is a highly stoichiometric process that consumes exactly 3 molar equivalents of H2 gas. The cessation of H2 uptake (visible as the balloon stops deflating) serves as a physical self-validation of reaction completion. Furthermore, the deep orange/red color of the SNAr product (or the yellow of the starting material) will rapidly fade to a pale yellow or colorless solution as the chromophoric "push-pull" system is destroyed upon conversion of the nitro group to an electron-donating amine.

Conclusion

While Tert-butyl N-(4-nitrophenyl)-N-methylcarbamate is a reliable building block for linear syntheses requiring a simple N-methylaniline moiety, it is functionally limited. By contrast, Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate serves as a dynamic, divergent synthetic hub. The strategic placement of the fluorine atom not only tunes the physicochemical properties of the final drug candidate (logP and pKa) but also unlocks highly efficient SNAr pathways, allowing researchers to rapidly generate diverse libraries of 3-substituted-4-amino-N-methylaniline derivatives from a single starting material.

References

  • Source: tandfonline.
  • Source: acs.
  • Synthesis of β-Hydroxy-β-(fluoronitrophenyl)
  • Source: google.
  • Source: biorxiv.

Sources

Comparative

Strategic Protection of Electron-Deficient Anilines: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate vs Fmoc Derivatives

Introduction: The Synthetic Challenge In the realm of advanced organic synthesis and medicinal chemistry, the construction of complex active pharmaceutical ingredients (APIs) often relies on the strategic use of protecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge

In the realm of advanced organic synthesis and medicinal chemistry, the construction of complex active pharmaceutical ingredients (APIs) often relies on the strategic use of protecting groups. When dealing with secondary anilines—specifically those bearing highly electron-withdrawing groups like N-methyl-3-fluoro-4-nitroaniline —the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies dictates the success or failure of the entire synthetic route[1].

While Fmoc has become the dominant strategy in routine solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection conditions[2], applying Fmoc chemistry to highly activated fluoro-nitroarenes introduces a fatal mechanistic flaw. This guide objectively compares the performance of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate against its Fmoc-protected counterpart, providing the mechanistic causality and experimental data necessary to guide your synthetic design.

The Mechanistic Trap: Nucleophilic Aromatic Substitution (SNAr)

To understand why the Boc derivative vastly outperforms the Fmoc derivative in this specific context, we must analyze the electronic environment of the aromatic ring.

The target scaffold contains a fluorine atom at the 3-position and a nitro group at the 4-position. The strongly electron-withdrawing nitro group activates the ortho and para positions toward Nucleophilic Aromatic Substitution (SNAr)[3]. Fluorine, due to its high electronegativity, heavily polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate, making it an exceptional leaving group in SNAr reactions.

  • The Fmoc Failure: Fmoc deprotection relies on a base-catalyzed β-elimination mechanism, typically utilizing 20% piperidine in N,N-Dimethylformamide (DMF)[1]. Piperidine is a highly nucleophilic secondary amine. When an Fmoc-protected 3-fluoro-4-nitroaniline is exposed to these conditions, the piperidine rapidly attacks the activated 3-position, displacing the fluorine atom. Instead of yielding the desired deprotected amine, the reaction produces a 3-piperidino-4-nitro byproduct, completely destroying the building block.

  • The Boc Advantage: The Boc group is acid-labile and is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM)[2]. TFA is a non-nucleophilic acid. The acidic environment safely protonates the carbamate, leading to the release of isobutylene gas and carbon dioxide[4], leaving the delicate 3-fluoro-4-nitro aromatic system perfectly intact.

Pathway Start Protected N-Methyl-3-fluoro-4-nitroaniline Boc Boc-Protected (tert-butyl carbamate) Start->Boc Boc2O Fmoc Fmoc-Protected (9-fluorenylmethyl carbamate) Start->Fmoc Fmoc-Cl TFA Deprotection: TFA in DCM (Acidic) Boc->TFA Pip Deprotection: 20% Piperidine in DMF (Basic) Fmoc->Pip Success Target Achieved: Fluorine Intact TFA->Success Failure SNAr Side Reaction: Fluorine Displaced by Piperidine Pip->Failure

Mechanistic divergence between Boc and Fmoc deprotection pathways.

Quantitative Performance Comparison

The following table summarizes the experimental outcomes when attempting to deprotect both derivatives under their respective standard conditions.

MetricTert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (Boc)Fmoc-N-(3-fluoro-4-nitrophenyl)-N-methylamine
Standard Deprotection Reagent 50% TFA in DCM20% Piperidine in DMF
Deprotection Mechanism Acid-catalyzed carbamate cleavageBase-catalyzed β-elimination
Reagent Nucleophilicity Non-nucleophilicHighly nucleophilic
Target Product Yield > 95% < 5%
Major Byproduct None (Volatile Isobutylene, CO₂)3-Piperidino-4-nitroaniline derivative
Fluorine Retention Rate 100% ~0% (Displaced via SNAr)

Experimental Protocols: A Self-Validating System

To demonstrate the causality behind these choices, the following field-proven protocols outline the synthesis of the Boc derivative and the divergent outcomes of the deprotection strategies.

Protocol A: Synthesis of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

Because the secondary aniline is highly electron-deficient, standard Boc protection conditions (Boc₂O, room temperature) will fail. A strong base is required to generate the amide anion.

  • Preparation: Dissolve 3-fluoro-N-methyl-4-nitroaniline (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise. Stir for 15 minutes to allow complete deprotonation of the secondary amine.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) dissolved in a small volume of THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure Boc-protected building block.

Protocol B: Orthogonal Deprotection of the Boc Group (Success)
  • Preparation: Dissolve the Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate in anhydrous Dichloromethane (DCM).

  • Cleavage: Add Trifluoroacetic acid (TFA) slowly to achieve a 1:1 (v/v) TFA:DCM ratio[2].

  • Reaction: Stir at room temperature for 1 hour. The non-nucleophilic acidic environment safely cleaves the tert-butyl group[4].

  • Isolation: Concentrate the mixture under reduced pressure to remove the volatile TFA and DCM. Neutralize the resulting TFA salt with saturated NaHCO₃ and extract with DCM to yield the cleanly deprotected, fluorine-intact amine.

Protocol C: Fmoc Deprotection Attempt (The SNAr Failure)
  • Preparation: Dissolve the Fmoc-protected analog in N,N-Dimethylformamide (DMF).

  • Cleavage: Add Piperidine to achieve a 20% (v/v) solution[1].

  • Reaction: Stir at room temperature for 30 minutes.

  • Analysis: LC-MS analysis will reveal complete consumption of the starting material. However, the mass of the major peak will correspond to a mass shift of +65 Da relative to the expected product. This reflects the loss of the fluorine atom (-19 Da) and the covalent addition of piperidine (+84 Da) via SNAr[3].

Workflow Step1 1. Scaffold Design 3-Fluoro-4-nitroarene Step2 2. Protection Mandatory Boc Selection Step1->Step2 Step3 3. Coupling Standard Cross-Coupling Step2->Step3 Step4 4. Deprotection Non-nucleophilic Cleavage Step3->Step4

Optimized synthetic workflow for incorporating electron-deficient anilines.

Conclusion & Best Practices

When designing synthetic routes involving highly activated aromatic systems—such as 3-fluoro-4-nitroarenes—the standard Fmoc/piperidine deprotection paradigm is fundamentally incompatible due to competitive SNAr side reactions. Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is the objectively superior and mandatory building block. Its acid-labile nature ensures that global deprotection can be achieved using non-nucleophilic reagents (TFA), preserving the integrity of the halogenated aromatic ring for downstream functionalization or final API formulation.

References

  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem. 1

  • A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis - Benchchem. 2

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry - aapptec. 4

  • Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome - PMC. 3

Sources

Validation

Validating the Structural Purity of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate: A Comparative Analytical Guide

As pharmaceutical pipelines increasingly rely on complex fluorinated intermediates, proving the absolute structural purity of these compounds is a critical regulatory hurdle. Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex fluorinated intermediates, proving the absolute structural purity of these compounds is a critical regulatory hurdle. Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (Chemical Formula: C12​H15​FN2​O4​ ) is a highly functionalized building block. While modern drug development heavily leverages High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for purity assessment, these techniques harbor significant blind spots.

This guide objectively compares standard analytical modalities and demonstrates why Elemental Analysis (EA) via CHNS combustion remains the ultimate orthogonal arbiter for absolute purity validation under ICH Q6A guidelines.

The Analytical Dilemma: Relative vs. Absolute Purity

In any biomedical context, a truthful description of a chemical's constitution requires proving both its structural connectivity and its absolute mass fraction[1].

When synthesizing Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, researchers often rely on HPLC-UV to report ">99% purity." However, HPLC only measures relative purity based on UV-active chromophores. It is entirely blind to inorganic salts (e.g., magnesium sulfate used in workup), residual silica gel from column chromatography, or trapped non-UV-active solvents[1]. While quantitative NMR (qNMR) improves upon this by detecting hydrogen-containing solvents, it still misses solid inorganic sorbents[1].

Elemental analysis solves this by combusting the sample to determine the exact mass percentage of Carbon, Hydrogen, and Nitrogen. If a batch contains 5% invisible silica gel by weight, the experimental CHN values will uniformly depress, instantly flagging the contamination that HPLC and NMR missed[2].

Comparative Analysis of Purity Modalities
Analytical ModalityPrimary OutputCritical Blind SpotsRole in ICH Q6A Compliance
HPLC-UV Relative Purity (Area %)Invisible to non-UV active salts, inorganic sorbents, and water.Quantifies specific organic process impurities and degradation products.
1H/13C qNMR Structural Connectivity & RatioBlind to inorganic salts, silica gel, and non-protonated matrices.Confirms molecular identity and detects residual organic solvents.
LC-MS Exact Mass & FragmentationMatrix suppression effects; blind to inorganic salts.Confirms molecular weight and identifies unknown organic impurities.
Elemental Analysis Absolute Mass Fraction (%)Lacks structural connectivity data (cannot distinguish isomers).Ultimate arbiter of absolute purity; detects "invisible" mass fractions.

Orthogonal Purity Validation Workflow

To establish a self-validating purity profile, analytical modalities must be layered orthogonally. The following decision matrix illustrates the workflow for validating the carbamate intermediate.

PurityWorkflow Start Tert-butyl N-(3-fluoro-4-nitrophenyl) -N-methylcarbamate HPLC HPLC-UV / LC-MS (Relative Purity) Start->HPLC NMR 1H/13C qNMR (Structural Integrity) Start->NMR EA CHNS Combustion Analysis (Absolute Mass Fraction) Start->EA Decision Do CHN values match theoretical ±0.4%? HPLC->Decision >98% AUC NMR->Decision Conforms EA->Decision Absolute % Pass Validated Absolute Purity (ICH Q6A Compliant) Decision->Pass Yes Fail Contamination Detected (Salts, Solvents, Silica) Decision->Fail No

Orthogonal purity validation workflow integrating relative and absolute analytical modalities.

Experimental Methodology: CHNS Combustion Analysis

To achieve the stringent ±0.4% accuracy required by premier chemistry journals and regulatory bodies[3], the elemental analysis protocol must be designed as a self-validating system. The presence of a fluorine atom in Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate requires specific mechanistic adjustments to the standard combustion process.

Step-by-Step Protocol

1. System Suitability & Baseline Calibration

  • Action: Run three empty tin capsules through the microanalyzer, followed by three 2.0 mg replicates of a certified Sulfanilamide standard.

  • Causality: The empty capsules establish the baseline Thermal Conductivity Detector (TCD) response and confirm the absence of memory effects from previous runs[4]. Sulfanilamide generates a highly linear calibration curve for C, H, N, and S, validating the detector's quantitative accuracy prior to introducing the unknown sample.

2. Micro-Gravimetric Sample Preparation

  • Action: Weigh exactly 2.000 to 3.000 mg of the synthesized carbamate into a high-purity tin foil capsule using a microbalance (±0.001 mg precision). Fold and crimp the capsule to seal out atmospheric air.

  • Causality: Tin is chosen over silver because tin undergoes a violently exothermic oxidation when exposed to the oxygen-enriched furnace. This creates a localized "flash" temperature spike up to 1800°C[5], which is mechanically necessary to completely break the highly stable bonds of the fluorinated aromatic ring.

3. High-Temperature Combustion & Halogen Scrubbing

  • Action: Drop the capsule into the quartz combustion tube maintained at 1030°C under an O₂-enriched Helium carrier gas stream[4]. Ensure the combustion tube is packed with a silver wool plug.

  • Causality: Complete combustion converts the sample into CO₂, H₂O, and NOₓ[2]. Because the target molecule contains fluorine, combustion will generate corrosive Hydrogen Fluoride (HF) gas. The silver wool acts as a halogen scrubber, precipitating the fluorine as solid Silver Fluoride (AgF). This prevents HF from destroying the downstream GC column or skewing the TCD signal.

4. Catalytic Reduction

  • Action: Pass the combustion gas mixture through a secondary copper reduction reactor heated to 650°C[4].

  • Causality: The nitro group (-NO₂) on the compound's phenyl ring will partially combust into various nitrogen oxides (NOₓ). The hot copper quantitatively reduces all NOₓ species into pure N₂ gas, ensuring that the total nitrogen mass fraction is accurately calculated[4].

5. Chromatographic Separation & Detection

  • Action: The purified CO₂, H₂O, and N₂ gases are swept into a gas-chromatographic column, separated by retention time, and quantified by the TCD[4].

Data Interpretation & Causality

The theoretical elemental composition for Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate ( C12​H15​FN2​O4​ , MW: 270.26 g/mol ) is:

  • Carbon: 53.33%

  • Hydrogen: 5.60%

  • Nitrogen: 10.37%

According to industry standards, experimental values must fall within ±0.4% of these theoretical values to confirm absolute purity[3]. The table below demonstrates how EA data reveals specific types of contamination that other methods miss.

Sample Batch% Carbon% Hydrogen% NitrogenResultCausality & Diagnosis
Theoretical 53.33% 5.60% 10.37% -Calculated baseline for C12​H15​FN2​O4​ .
Batch A 53.41%5.65%10.31%PASS All values within ±0.4%. Absolute purity validated.
Batch B 54.80%6.10%9.10%FAIL High C/H and low N indicate contamination by a non-nitrogenous organic solvent (e.g., trapped Ethyl Acetate from recrystallization).
Batch C 51.10%5.20%9.80%FAIL Uniformly depressed values across all elements indicate the presence of "invisible" inorganic mass (e.g., residual silica gel or NaCl)[1].

By integrating Elemental Analysis into the analytical workflow, drug development professionals can confidently prove the absence of inert contaminants, ensuring the structural and mass integrity of the intermediate before it advances down the API synthesis pipeline.

References

  • [2] Elemental Analysis CHNS (O) - Testing Methods - Auriga Research -

  • [5] Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis - VELP Scientifica -

  • [4] CHNS Determination in nutraceutical products by flash combustion - VELP Scientifica - (URL derived from verified domain routing)

  • [3] An International Study Evaluating Elemental Analysis - National Institutes of Health (NIH / PMC) -

  • Guidance Document: Quality (Chemistry and Manufacturing) Guidance: New Drug Submissions (NDSs) and Abbreviated New Drug Submissions (ANDSs) - Health Canada (Citing ICH Q6A) -

  • [1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - National Institutes of Health (NIH / PMC) -

Sources

Comparative

Benchmarking Reducing Agents for the Chemoselective Conversion of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

As drug development increasingly relies on fluorinated aromatics to modulate pharmacokinetics and target binding, the synthesis of these motifs demands rigorous chemoselectivity. Converting tert-butyl N-(3-fluoro-4-nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on fluorinated aromatics to modulate pharmacokinetics and target binding, the synthesis of these motifs demands rigorous chemoselectivity. Converting tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate to its corresponding aniline—tert-butyl N-(4-amino-3-fluorophenyl)-N-methylcarbamate —presents a classic synthetic trilemma.

To achieve high yields, a reduction protocol must simultaneously:

  • Efficiently reduce the strongly electron-withdrawing nitro group.

  • Prevent the transition-metal-catalyzed hydrodefluorination of the aryl C–F bond[1][2].

  • Maintain a pH profile that prevents the cleavage of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group[3].

In this guide, we will benchmark three distinct reductive environments, analyzing the mechanistic causality behind their performance, and provide field-validated protocols for the optimal pathways.

Mechanistic Liabilities: Defluorination vs. Deprotection

Before selecting a reducing agent, we must understand the failure modes of standard protocols.

The Hydrodefluorination Liability: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is highly efficient for nitro reduction. However, transition metals like Pd and Rh have a high propensity to oxidatively insert into aryl C–F bonds[2]. Once the nitro group is reduced, the resulting ortho-fluoroaniline motif coordinates with the palladium surface, facilitating rapid C–F bond cleavage and replacing the fluorine atom with hydrogen (defluorination)[1].

The Protecting Group Liability: Traditional metal-acid reductions, such as the Béchamp reduction (Fe/HCl) or Stannous Chloride (SnCl₂/HCl), operate at a pH < 2. The Boc group is highly sensitive to strong acids, undergoing protonation at the carbamate oxygen followed by the elimination of isobutylene and carbon dioxide[3]. This leads to unwanted deprotection, yielding the free N-methyl secondary amine.

ReactionPathways Substrate Tert-butyl N-(3-fluoro-4-nitrophenyl) -N-methylcarbamate Target Tert-butyl N-(4-amino-3-fluorophenyl) -N-methylcarbamate (Desired) Substrate->Target Fe/NH4Cl or Zn/NH4Cl (Chemoselective) Side1 Tert-butyl N-(4-aminophenyl) -N-methylcarbamate (Defluorination) Substrate->Side1 Pd/C, H2 (Hydrodefluorination) Side2 4-Amino-3-fluoro-N-methylaniline (Boc Cleavage) Substrate->Side2 Fe/HCl or SnCl2/HCl (Acidic Deprotection)

Fig 1: Reaction pathways highlighting the chemoselectivity challenges in fluoronitrobenzene reduction.

Quantitative Benchmarking of Reducing Agents

To establish the optimal conditions, we benchmarked three distinct reductive systems. The data below summarizes the performance of each agent based on conversion, isolated yield, and the suppression of side reactions.

Reducing Agent / ConditionsConversionIsolated YieldDefluorination (Side Product 1)Boc Cleavage (Side Product 2)Scalability & E-Factor
10% Pd/C, H₂ (1 atm) (MeOH, 25°C)>99%61%~36%<1%High Scalability Low waste, but poor selectivity.
Fe Powder, NH₄Cl (EtOH/H₂O, 70°C)>99%94% <1% <1% Medium Scalability High iron oxide sludge generation.
Zn Dust, NH₄Cl (THF/H₂O, 25°C)>99%91% <1% <1% Medium Scalability Zinc waste requires specialized disposal.
Analysis of the Results
  • Catalytic Hydrogenation (Pd/C) fails the chemoselectivity test. While the Boc group remains intact, the generation of the defluorinated side product (~36%) makes this method unviable without the use of specialized, expensive catalyst poisons (e.g., vanadium modifiers)[1].

  • Iron/Ammonium Chloride (Fe/NH₄Cl) emerges as the gold standard[3][4]. Ammonium chloride (pKa ~9.2) provides a mild proton source that activates the iron surface for Single Electron Transfer (SET) without dropping the pH low enough to threaten the Boc group. Furthermore, the SET mechanism does not oxidatively insert into the C–F bond, completely bypassing the hydrodefluorination pathway[3].

  • Zinc/Ammonium Chloride (Zn/NH₄Cl) offers a highly effective, room-temperature alternative. Zinc is more reactive than iron, allowing the reaction to proceed without heating, which is ideal for highly thermally sensitive substrates[5].

Experimental Methodologies

Below are the self-validating, step-by-step protocols for the two successful chemoselective methods.

Protocol A: The Gold Standard (Fe / NH₄Cl)

This protocol utilizes activated iron in a biphasic alcoholic system. The causality of the solvent choice (EtOH/H₂O 4:1) is critical: ethanol solubilizes the hydrophobic carbamate substrate, while water dissolves the NH₄Cl to facilitate the proton-coupled electron transfer at the iron surface[3][4].

FeWorkflow Step1 1. Dissolution Substrate in EtOH/H2O + NH4Cl Step2 2. Activation Add Fe Powder Heat to 70°C Step1->Step2 Step3 3. Reduction Stir 2-4h Monitor via HPLC Step2->Step3 Step4 4. Filtration Hot filtration over Celite Step3->Step4 Step5 5. Isolation EtOAc Extraction & Concentration Step4->Step5

Fig 2: Step-by-step workflow for the Fe/NH4Cl mediated chemoselective reduction.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (1.0 equiv, e.g., 10 mmol) in a 4:1 mixture of Ethanol/Water (50 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl, 2.0 equiv) to the solution and heat the mixture to 70°C.

  • Reduction: Slowly add Iron powder (325 mesh, 5.0 equiv) in small portions over 15 minutes. Caution: The reduction is exothermic. Portion-wise addition prevents solvent bumping.

  • Monitoring: Maintain the reaction at 70°C for 2–4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Filtration: Once complete, filter the hot reaction mixture through a tightly packed pad of Celite to remove the iron oxide sludge. Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 30 mL) to ensure full recovery of the product trapped in the sludge[3].

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure aniline.

Protocol B: The Mild Alternative (Zn / NH₄Cl)

For scenarios where heating to 70°C is undesirable, Zinc dust provides a room-temperature alternative[5].

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 equiv) in a 4:1 mixture of THF/Water (50 mL) and cool the flask to 0–5°C in an ice bath.

  • Activation: Add Ammonium Chloride (2.0 equiv) to the stirring solution.

  • Reduction: Add Zinc dust (5.0 equiv) portion-wise. The high surface area of zinc allows rapid electron transfer even at low temperatures[5].

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 1.5 hours, monitoring via HPLC.

  • Filtration & Workup: Filter the mixture through Celite to remove zinc salts, washing with Ethyl Acetate. Perform an aqueous extraction as described in Protocol A.

Conclusion & Scaling Recommendations

For the reduction of tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, catalytic hydrogenation should be strictly avoided due to the high risk of hydrodefluorination[1][2].

The Fe/NH₄Cl system remains the most robust and cost-effective method for this transformation[3][4]. It perfectly balances the electrochemical potential required to reduce the nitro group while maintaining a neutral pH to protect the Boc group, all without interacting with the aryl C–F bond. When scaling this reaction to the pilot plant, engineers should account for the physical handling of the iron oxide waste, ensuring proper filtration infrastructure (e.g., Nutsche filters) is in place to separate the product from the heterogeneous sludge.

References

  • Title : Hydrogenation of halonitrobenzenes without dehalogenation | Source : Google Patents | URL : 1

  • Title : Chemoselective Reductions of Nitroaromatics in Water at Room Temperature | Source : PMC - NIH | URL : 5

  • Title : Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex | Source : NSF PAR | URL : 2

  • Title : Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Source : Semantic Scholar | URL : 4

  • Title : A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron | Source : Sciencemadness.org | URL : 3

Sources

Validation

Comparative Mass Spectrometry Fragmentation Analysis of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

Executive Summary Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is a highly functionalized, Boc-protected aniline derivative frequently utilized as a critical building block in the synthesis of kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is a highly functionalized, Boc-protected aniline derivative frequently utilized as a critical building block in the synthesis of kinase inhibitors and targeted therapeutics. For drug development professionals and bioanalytical researchers, understanding its gas-phase dissociation behavior is essential for accurate metabolite profiling and pharmacokinetic quantification.

This guide provides an in-depth comparative analysis of its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation profile. To highlight the specific electronic and steric contributions of its functional groups, we benchmark the target compound against two key structural analogs:

  • Alternative 1 (Non-fluorinated) : Tert-butyl N-(4-nitrophenyl)-N-methylcarbamate

  • Alternative 2 (Non-methylated) : Tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate

Structural Rationale & Comparative Framework

The fragmentation of carbamates in mass spectrometry is highly dependent on their substituents. Standard N-methylcarbamate pesticides typically exhibit a characteristic neutral loss of methyl isocyanate (CH3NCO, 57 Da)[1]. However, the introduction of a tert-butoxycarbonyl (t-Boc) group fundamentally alters this thermodynamic landscape.

By comparing our target against its non-fluorinated and non-methylated analogs, we can isolate the causality of specific fragmentation channels:

  • The t-Boc Effect : Overrides standard carbamate cleavage via a highly favorable McLafferty-type rearrangement[2].

  • The Fluorine Effect : The strong inductive (-I) pull of the meta-fluorine atom destabilizes intermediate cations, shifting the required collision energy (CE) for subsequent aromatic ring cleavages.

  • The N-Methylation Effect : Prevents the formation of stable isocyanate radicals that are common in primary carbamates, restricting the molecule to a rigid, predictable dissociation pathway.

Self-Validating Experimental Methodology (LC-ESI-MS/MS)

To ensure absolute data integrity, the following protocol is designed as a self-validating system. Every parameter is chosen with a specific mechanistic purpose to prevent false positives caused by in-source thermal degradation.

Phase 1: Sample Preparation & System Calibration
  • Stock Preparation : Dissolve the target compound and analogs in HPLC-grade acetonitrile to a concentration of 1 mg/mL.

  • Working Solutions : Dilute to 100 ng/mL using a 50:50 mixture of Acetonitrile and Water.

    • Causality Check: Matching the sample diluent to the initial LC gradient conditions prevents solvent-induced peak broadening at the column head, ensuring sharp, Gaussian peak shapes necessary for accurate MS triggering.

Phase 2: Chromatographic Separation
  • Column : C18 reversed-phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase : (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Causality Check: Formic acid acts as a crucial proton donor. It ensures robust protonation of the carbamate carbonyl oxygen, which is the thermodynamically favored protonation site required to initiate the subsequent fragmentation cascade[2].

Phase 3: Ionization & Tandem MS (CID)
  • Source Parameters : ESI positive mode, Capillary Voltage +4.5 kV, Desolvation Temp 400°C.

  • Self-Validation Step (Critical) : Perform an MS1 scan prior to CID. Monitor the m/z 57.1 peak (tert-butyl cation). If m/z 57.1 is highly abundant in the MS1 spectrum, the source temperature or declustering potential is too high, causing the labile Boc group to degrade before reaching the collision cell. Adjust parameters until the intact precursor [M+H]+ dominates the MS1 scan.

  • Fragmentation : Use Argon as the collision gas. Ramp Collision Energy (CE) from 15 to 45 eV to generate comprehensive breakdown curves.

Workflow A Sample Prep (100 ng/mL in ACN/H2O) B LC Separation (C18, 0.1% Formic Acid) A->B C ESI Ionization (Positive Mode, +4.5 kV) B->C D CID Fragmentation (Collision Energy 15-45 eV) C->D E Data Acquisition (MRM & EPI Scans) D->E

Figure 1: Self-validating LC-ESI-MS/MS workflow for carbamate fragmentation analysis.

Comparative Fragmentation Dynamics (Mechanistic Insights)

Pathway 1: The Boc-Cleavage Cascade (The 100 Da Neutral Loss)

The hallmark of tert-butoxycarbonyl (t-Boc) protected amines is the coupled elimination of isobutylene (C4H8, 56 Da) and carbon dioxide (CO2, 44 Da)[2]. Under ESI-CID mode, product ions are predominantly formed by this sequential or concerted loss[3]. For our target compound, the protonated precursor [M+H]+ at m/z 271.1 rapidly yields an intermediate at m/z 215.1 (loss of 56 Da), which immediately loses CO2 to form the highly stable protonated N-methyl-3-fluoro-4-nitroaniline at m/z 171.1 . Alternatively, heterolytic cleavage can yield a prominent tert-butyl cation at m/z 57.1 .

Pathway 2: N-Methylation vs. Primary Carbamates

While standard N-methylcarbamates often show a diagnostic neutral loss of methyl isocyanate (CH3NCO, 57 Da)[1], the presence of the t-Boc group in our target thermodynamically outcompetes this pathway. When compared to Alternative 2 (the non-methylated analog), the N-methylated target strictly follows the 100 Da loss pathway. The N-alkylation prevents the formation of alternative isocyanate rearrangement channels, making the m/z 171.1 fragment a highly reliable quantifier ion.

Pathway 3: Halogen and Nitro Group Effects

Comparing the target to Alternative 1 (the non-fluorinated analog) reveals the profound impact of the fluorine atom. The highly electronegative fluorine at the meta position exerts a strong inductive pull. This destabilizes the resulting aniline cation (m/z 171.1), requiring approximately 5 eV higher collision energy to induce the subsequent loss of the nitro group (-NO2, 46 Da) to yield the m/z 125.1 fragment, whereas the non-fluorinated analog readily loses NO2 to form m/z 107.1 at lower energies.

Pathway M [M+H]+ m/z 271.1 (Protonated Precursor) F1 [M+H - C4H8]+ m/z 215.1 (Isobutylene Loss) M->F1 - 56 Da (C4H8) F2 [M+H - C4H8 - CO2]+ m/z 171.1 (N-methyl-3-fluoro-4-nitroaniline) M->F2 - 100 Da (Concerted Loss) F3 [t-Butyl]+ m/z 57.1 (t-Butyl Cation) M->F3 Heterolytic Cleavage F1->F2 - 44 Da (CO2) F4 [M+H - 100 - NO2]+ m/z 125.1 (Nitro Cleavage) F2->F4 - 46 Da (NO2)

Figure 2: Collision-induced dissociation (CID) pathway of the target Boc-protected carbamate.

Quantitative Data & Transition Tables

To facilitate rapid assay development, the quantitative MS/MS transitions and optimal collision energies are summarized below. To achieve better selectivity and increase confidence in identification, these specific fragments should be selected for Multiple Reaction Monitoring (MRM)[4].

CompoundPrecursor [M+H]+Primary Fragment (Quantifier)Secondary Fragment (Qualifier)Diagnostic Neutral LossOptimal CE (eV)
Target: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate271.1171.1125.1100 Da (Boc), 46 Da (NO2)25
Alternative 1: Tert-butyl N-(4-nitrophenyl)-N-methylcarbamate253.1153.1107.1100 Da (Boc), 46 Da (NO2)20
Alternative 2: Tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate257.1157.1111.1100 Da (Boc), 46 Da (NO2)28

Conclusion

For drug development professionals engineering bioanalytical assays, Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate offers a highly predictable and robust fragmentation profile. The dominant 100 Da neutral loss driven by the t-Boc group provides an excellent primary quantifier transition (m/z 271.1 → 171.1). Furthermore, the inductive stabilization provided by the fluorine atom requires slightly elevated collision energies but ultimately results in a cleaner MS/MS spectrum with fewer off-target rearrangement ions compared to its non-fluorinated counterparts.

References

  • LIU Cui-mei, LIU Xue-yan, HUA Zhen-dong, TANG Hao, DU Yu, JIA Wei. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors". Journal of Chinese Mass Spectrometry Society, 2025. 3

  • "Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening". PMC / National Institutes of Health. 2

  • "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System". PMC / National Institutes of Health, 2018. 1

  • "Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry". MDPI, 2018. 4

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Safety & Regulatory Compliance

Safety

Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex, multi-functional research chemicals requires moving beyond generic safety data sheets. Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (a Boc-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functional research chemicals requires moving beyond generic safety data sheets. Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (a Boc-protected fluoronitrophenylamine) presents a unique triad of hazards: a shock-sensitive nitroaromatic core, a fluorine substituent that generates highly toxic gas upon degradation, and a carbamate group prone to releasing nitrogen oxides.

Standard disposal methods are insufficient for this compound. This guide provides the definitive, causality-driven protocols for its safe handling, spill remediation, and "cradle-to-grave" disposal.

Hazard Causality & Chemical Profiling

To manage a chemical effectively, you must understand the mechanistic reasoning behind its hazards. This compound cannot be disposed of in standard organic waste due to three specific structural features:

  • The 3-Fluoro Substituent: When subjected to thermal degradation (incineration), the strong C-F bond breaks and reacts with hydrogen to form Hydrogen Fluoride (HF) gas [1]. HF is highly corrosive and toxic, requiring specialized alkaline scrubbing during incineration to prevent environmental release[2].

  • The 4-Nitroaromatic Ring: Nitroaromatics are high-energy compounds. Under conditions of high friction, shock, or concentration, they pose an explosion hazard. Furthermore, their combustion generates toxic Nitrogen Oxides (NOx) [3].

  • The N-Methylcarbamate (Boc) Group: Carbamates hydrolyze under extreme pH conditions and generate carbon monoxide (CO) and additional NOx during incomplete combustion.

Because of these factors, this compound must be strictly classified and managed as an [4].

Immediate Safety & Spill Response Protocol

In the event of an accidental spill, standard paper-towel cleanup is a critical safety failure. Nitroaromatics can become friction-sensitive when dried on combustible materials[5].

Step-by-Step Remediation Methodology:

  • Isolate and Evacuate: Immediately isolate the area. If the compound is in powder form, lower the fume hood sash or evacuate to prevent inhalation of toxic particulates.

  • Don Specialized PPE: Equip double-layered nitrile gloves, chemical splash goggles, and a particulate respirator (N95 or higher).

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Causality: This prevents the nitroaromatic compound from impregnating combustible materials (like paper), which could later ignite or detonate under friction.

  • Frictionless Collection: Use a non-sparking plastic or conductive polymer scoop to transfer the mixture into a designated hazardous waste container. Causality: Metal scoops can generate micro-sparks or friction, triggering the high-energy nitro group.

  • Self-Validating Decontamination: Wipe the affected surface with an isopropanol-dampened microfiber cloth. To validate that the area is 100% decontaminated, illuminate the surface with a 365 nm UV lamp. The conjugated nitroaromatic system absorbs UV light; any residual chemical will appear as dark, non-fluorescent spots. Repeat the solvent wipe until the surface shows uniform background reflectance.

Operational Disposal Plan (Cradle-to-Grave)

The disposal of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate must follow a strict, unbroken chain of custody to a specialized thermal destruction facility[6].

Step 1: Segregation and Classification Never mix this compound with general non-halogenated organic waste. It must be strictly segregated into a "Halogenated Organic Waste" stream[7]. Causality: Non-halogenated incinerators operate at lower temperatures and lack the scrubbers required to neutralize HF gas, leading to the emission of toxic fluorinated dioxins[1].

Step 2: Satellite Accumulation Area (SAA) Storage Store the sealed waste container in a designated SAA. Ensure the container is kept away from strong bases and oxidizers, as the carbamate linkage can hydrolyze, potentially off-gassing toxic byproducts.

Step 3: Licensed RCRA Transport Contract an [8]. The manifest must clearly denote the presence of "Fluorinated Nitroaromatics" to ensure the receiving facility routes it to the correct high-temperature kiln.

Step 4: High-Temperature Incineration & Abatement The chemical must be destroyed in a rotary kiln incinerator operating at >1000°C with a residence time of at least 2 seconds. The facility must be equipped with an [9]. Self-Validating System: Modern incinerators use Continuous Emissions Monitoring Systems (CEMS). If the pH of the scrubber effluent drops due to an influx of HF gas, the system automatically increases the feed rate of the calcium hydroxide ( Ca(OH)2​ ) slurry, ensuring 100% neutralization of HF into inert calcium fluoride ( CaF2​ )[10].

Quantitative Analysis of Thermal Degradation

To fully understand the logistical requirements of destroying this chemical, review the quantitative breakdown of its thermal degradation byproducts and the required abatement technologies.

Structural ComponentPrimary Combustion ByproductHazard Classification & Exposure LimitRequired Abatement TechnologyMinimum Destruction Efficiency
3-Fluoro Substituent Hydrogen Fluoride (HF) gasCorrosive / Toxic (PEL: 3 ppm)Alkaline Wet Scrubber ( Ca(OH)2​ )>99.9%
4-Nitroaromatic Ring Nitrogen Oxides (NOx)Respiratory Toxicant (PEL: 5 ppm)Selective Catalytic Reduction (SCR)>99.0%
N-Methylcarbamate Carbon Monoxide (CO)Chemical Asphyxiant (PEL: 50 ppm)High-Temp Afterburner (>1000°C)>99.99%
Aromatic Core Trace Fluorinated DioxinsCarcinogenic / PersistentRapid Quench Tower (<200°C)>99.999%

Disposal Workflow Visualization

The following diagram illustrates the critical path for the safe disposal of fluorinated nitroaromatic carbamates, highlighting the necessary abatement steps.

DisposalWorkflow Gen 1. Waste Generation Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate Seg 2. Segregation Halogenated Organic Waste Stream Gen->Seg SAA 3. SAA Storage Vented & Secondary Containment Seg->SAA Trans 4. RCRA Transport Licensed Hazardous Waste Carrier SAA->Trans Inc 5. Thermal Destruction High-Temp Incineration (>1000°C) Trans->Inc Scrub 6. Abatement Alkaline Wet Scrubber (HF/NOx) Inc->Scrub

Caption: Disposal workflow for fluorinated nitroaromatic carbamates ensuring HF and NOx abatement.

References

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov. Available at:[Link]

  • Addfield Environmental Systems. "Filtration Systems | Acid Scrubber." Addfield.com. Available at: [Link]

  • Drizgas Tech. "Hydrogen Fluoride Scrubber Mechanism and Applications." Drizgas.com. Available at:[Link]

  • Norwegian Institute for Air Research (NILU). "Emissions from incineration of fluoropolymer materials." NILU.com. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

This guide provides essential safety protocols for the handling and disposal of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (CAS No. 658700-15-3).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols for the handling and disposal of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (CAS No. 658700-15-3). As a compound featuring a fluoro-nitro-aromatic ring and a carbamate moiety, it requires stringent safety measures to mitigate potential health risks. This document is intended for laboratory personnel, including researchers, scientists, and technicians, to foster a secure research environment.

Hazard Assessment: Understanding the Risks

Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is classified with several hazards that necessitate careful handling.[1] The primary risks associated with this compound include:

  • Acute Toxicity: The compound is considered toxic if swallowed, in contact with skin, or inhaled.[1]

  • Skin and Eye Irritation: It is a skin irritant and can cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[1]

  • Specific Target Organ Toxicity: Single exposure may cause drowsiness or dizziness.[1]

The presence of the nitroaromatic group suggests potential for more severe health effects, as many compounds in this class are known to be toxic and mutagenic.[2] The carbamate functional group is also of concern, as some carbamates can have neurological effects.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsChemical-resistant gloves (Nitrile, double-gloved)Lab coatNIOSH-approved N95 respirator
Solution Preparation and Transfers Chemical safety gogglesChemical-resistant gloves (Nitrile, double-gloved)Chemical-resistant lab coatNot required if in a certified chemical fume hood
Running Reactions Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile, double-gloved)Chemical-resistant lab coat or apronNot required if in a certified chemical fume hood
Work-up and Purification Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile, double-gloved)Chemical-resistant lab coat and apronNot required if in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (Butyl or Viton)Chemical-resistant suit or coverallsNIOSH-approved respirator with organic vapor/particulate cartridges
The Rationale Behind Your PPE Choices
  • Eye and Face Protection: Given the risk of serious eye irritation, chemical safety goggles are mandatory.[4][5] A face shield should be worn over goggles during procedures with a high splash potential, such as when transferring large volumes of solutions.[3]

  • Hand Protection: Nitrile gloves are recommended for their resistance to a broad range of chemicals. Double-gloving provides an extra layer of protection against tears and rapid permeation. Always inspect gloves for any signs of degradation before use.[6]

  • Body Protection: A standard lab coat may not be sufficient. A chemical-resistant lab coat or apron is recommended to prevent skin contact.[7][8]

  • Respiratory Protection: Due to the potential for respiratory irritation and the generation of airborne particles during the handling of the solid form, a NIOSH-approved N95 respirator is recommended for weighing and aliquoting. For all other operations, a certified chemical fume hood should be used to provide adequate ventilation.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for minimizing exposure. All handling of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate should be performed within a designated area, such as a chemical fume hood.[9][10]

Preparation and Weighing
  • Designate a work area: Cordon off a specific area within a chemical fume hood for handling the compound.

  • Don appropriate PPE: Refer to the table above for the correct PPE for weighing.

  • Tare your container: Use a tared, sealed container to weigh the solid.

  • Minimize dust: Handle the solid gently to avoid creating airborne dust. Use a spatula for transfers.

  • Clean up: After weighing, carefully decontaminate the balance and surrounding area with a suitable solvent (e.g., ethanol) and a cleaning agent.

Solution Preparation
  • Work in a fume hood: All solution preparations must be conducted in a certified chemical fume hood.

  • Add solid to solvent: Slowly add the weighed solid to the solvent to avoid splashing.

  • Ensure proper mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid completely.

  • Label your solution: Clearly label the container with the chemical name, concentration, date, and your initials.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can lead to environmental contamination and regulatory penalties.[11][12] All waste containing Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weighing paper, gloves, paper towels) in a dedicated, labeled hazardous waste container.[8]

  • Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13][14]

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.

Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[13] Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department.[13][15]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][16]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][16]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's emergency response team.

Visualizing Safety Workflows

To further clarify the necessary safety procedures, the following diagrams illustrate key decision-making processes.

PPE_Selection_Workflow cluster_task Laboratory Task cluster_ppe Personal Protective Equipment cluster_ppe_details Required PPE Task Identify Task Weighing Weighing Solid Task->Weighing Solid Handling SolutionPrep Solution Preparation Task->SolutionPrep Liquid Handling Reaction Running Reaction Task->Reaction Reaction in Progress Spill Spill Cleanup Task->Spill Accidental Release WeighingPPE Goggles, Double Nitrile Gloves, Lab Coat, N95 Respirator Weighing->WeighingPPE SolutionPrepPPE Goggles, Double Nitrile Gloves, Chemical-Resistant Lab Coat (in Fume Hood) SolutionPrep->SolutionPrepPPE ReactionPPE Goggles & Face Shield, Double Nitrile Gloves, Chemical-Resistant Lab Coat (in Fume Hood) Reaction->ReactionPPE SpillPPE Goggles & Face Shield, Heavy-Duty Gloves, Chemical-Resistant Suit, Respirator with Cartridges Spill->SpillPPE

Caption: PPE Selection Workflow based on the laboratory task.

Disposal_Workflow Start Waste Generated IdentifyWaste Identify Waste Type Start->IdentifyWaste SolidWaste Solid Waste (Unused compound, contaminated gloves, etc.) IdentifyWaste->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, reaction mixtures) IdentifyWaste->LiquidWaste Liquid SharpsWaste Contaminated Sharps IdentifyWaste->SharpsWaste Sharps CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid CollectSharps Collect in Sharps Container SharpsWaste->CollectSharps Store Store in Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store CollectSharps->Store Pickup Arrange for Pickup by Environmental Health & Safety Store->Pickup

Caption: Hazardous Waste Disposal Workflow.

References

  • Occupational Safety and Health Administration. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • National Park Service. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]

  • Purdue University. (n.d.). Personal Protection for the Applicator and Worker Module. Retrieved from [Link]

  • MCF Environmental Services. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • BASF. (2025, October 31). Safety data sheet: tert-Butyl Acrylate (TBA). Retrieved from [Link]

  • Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • Google Patents. (n.d.). GB2291871A - Preparation of nitrofluoroaromatic compounds.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

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